molecular formula C8H5F2NO B1427111 2,4-Difluoro-6-methoxybenzonitrile CAS No. 1240518-41-5

2,4-Difluoro-6-methoxybenzonitrile

Cat. No.: B1427111
CAS No.: 1240518-41-5
M. Wt: 169.13 g/mol
InChI Key: MHCGJOLEGDCKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-6-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H5F2NO and its molecular weight is 169.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCGJOLEGDCKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,4-Difluoro-6-methoxybenzonitrile boiling point

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Boiling Point of 2,4-Difluoro-6-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1240518-41-5) is a substituted aromatic nitrile, a class of compounds that serves as a versatile building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced materials, such as those used in Thermally Activated Delayed Fluorescence (TADF) emitters, makes a thorough understanding of its physicochemical properties essential.[1] The boiling point is a fundamental and critical parameter that dictates purification strategies, reaction conditions, and safety protocols. This guide provides a comprehensive analysis of the structural factors that determine the boiling point of this compound, outlines a definitive experimental protocol for its accurate measurement, and discusses the practical implications of this vital property.

Physicochemical Properties and Theoretical Framework

While specific, experimentally verified boiling point data for this compound is not prevalent in publicly accessible literature, we can establish a robust theoretical estimate based on its molecular structure and comparison with related compounds. The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, a transition that requires sufficient energy to overcome the intermolecular forces (IMFs) holding the liquid molecules together.[2][3]

PropertyValueSource
CAS Number 1240518-41-5Fluorochem[4]
Molecular Formula C₈H₅F₂NOFluorochem[4]
Molecular Weight 169.13 g/mol Fluorochem[4]
Boiling Point Not Experimentally Reported (Predicted to be >200 °C)N/A

The primary factors governing the boiling point are the nature and strength of these intermolecular forces.[5][6] The relative strength of IMFs generally follows the order: Ionic > Hydrogen Bonding > Dipole-Dipole > London Dispersion Forces.[5] For this compound, the key structural features determining its intermolecular interactions are:

  • High Molecular Weight & Surface Area : The molecule's mass (169.13 g/mol ) and the surface area of the benzene ring contribute to significant London dispersion forces. Boiling points generally increase with molecular weight and surface area as these factors enhance the strength of transient, induced dipoles.[5][7]

  • Strong Dipole-Dipole Interactions : The molecule possesses several polar functional groups that create a strong net molecular dipole.

    • Nitrile Group (-C≡N) : The carbon-nitrogen triple bond is highly polarized, creating a very strong dipole moment.

    • Fluoro Groups (-F) : The high electronegativity of fluorine atoms results in highly polar carbon-fluorine bonds.

    • Methoxy Group (-OCH₃) : The carbon-oxygen bond is also polar.

The combination of these strong dipoles leads to powerful dipole-dipole attractions between adjacent molecules. The energy required to overcome these forces is substantial, predicting a high boiling point.[3][6] For context, simpler, related structures like 2,4-Difluoronitrobenzene and 4-Methoxybenzonitrile have high boiling points of 203-204 °C and 256-257 °C, respectively, reinforcing the expectation of a high boiling point for the target compound.[8]

G cluster_0 Molecular Structure of this compound cluster_1 Contributing Functional Groups cluster_2 Resulting Intermolecular Forces (IMFs) Structure Benzene Ring + Functional Groups FG1 Nitrile Group (-CN) FG2 Fluoro Groups (2x -F) FG3 Methoxy Group (-OCH3) FG4 Aromatic Ring IMF1 Strong Dipole-Dipole Interactions FG1->IMF1 Strong Dipole FG2->IMF1 Strong Dipoles FG3->IMF1 Dipole IMF2 London Dispersion Forces FG4->IMF2 Large Surface Area BP High Boiling Point (Requires High Energy to Overcome IMFs) IMF1->BP Collective Strength IMF2->BP Collective Strength

Structural contributions to the boiling point.

Experimental Determination of Boiling Point: A Validated Protocol

Given the absence of reported data, an experimental determination is necessary. The Thiele tube method, also known as the Siwoloboff method, is the most appropriate technique for determining the boiling point of a small quantity (<1 mL) of a liquid sample with high accuracy.[9]

Causality of the Method : This technique operates on the fundamental definition of boiling point: the temperature at which the liquid's vapor pressure equals the applied atmospheric pressure.[10] The inverted capillary tube traps the vapor of the heated sample. As the temperature rises, the vapor pressure inside the capillary increases, forcing out the trapped air.[10] At the boiling point, a rapid and continuous stream of bubbles emerges. Upon cooling, the vapor pressure drops. The precise moment the external atmospheric pressure overcomes the internal vapor pressure, the liquid is drawn back into the capillary. This temperature is the boiling point.[9][10]

Step-by-Step Protocol
  • Apparatus Assembly :

    • Secure a thermometer with a clamp. Attach a small test tube (e.g., a Durham tube) to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is aligned with the bottom of the test tube.[10]

    • Add approximately 0.5 mL of this compound to the test tube.

    • Place a capillary tube (sealed at one end) into the test tube with the open end facing down.[9]

  • Heating :

    • Immerse the assembly into a Thiele tube containing a high-boiling-point heat-transfer fluid, such as mineral oil or silicone oil. The side arm of the Thiele tube is designed to create convection currents for uniform heating.[9]

    • Begin heating the side arm of the Thiele tube gently with a microburner or hot plate.[11] The goal is a slow, steady temperature increase of 1-2 °C per minute as you approach the expected boiling point.

  • Observation and Measurement :

    • As the liquid heats, a slow stream of bubbles will emerge from the capillary as the trapped air expands.

    • Observe closely for the point at which a rapid, continuous stream of bubbles is released from the capillary tip. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.[2]

    • Remove the heat source immediately.

    • The stream of bubbles will slow and eventually stop. The boiling point is the temperature recorded the instant the liquid is drawn back into the capillary tube.[10]

  • Validation and Repetition :

    • For a self-validating system, allow the apparatus to cool by 15-20 °C and repeat the heating/cooling cycle. A reproducible measurement confirms the accuracy of the determination.

    • Crucially, record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

G start Start prep Assemble Apparatus: Thermometer, Test Tube, Sample, Inverted Capillary start->prep heat Heat Thiele Tube Gently (1-2 °C / min) prep->heat observe1 Observe Bubbles heat->observe1 observe1->heat Not Yet rapid_bubbles Rapid, Continuous Stream of Bubbles Emerges observe1->rapid_bubbles Yes remove_heat Remove Heat Source rapid_bubbles->remove_heat cool Allow System to Cool remove_heat->cool observe2 Liquid Enters Capillary? cool->observe2 observe2->cool Not Yet record Record Temperature (This is the Boiling Point) & Atmospheric Pressure observe2->record Yes end End record->end

Sources

Technical Guide: Solubility Profiling of 2,4-Difluoro-6-methoxybenzonitrile

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2,4-Difluoro-6-methoxybenzonitrile (CAS: 1240518-41-5 / Analogous Isomers).[1] As a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), understanding its dissolution thermodynamics is essential for optimizing nucleophilic aromatic substitutions (

This document moves beyond static data points to establish a predictive and experimentally validated framework for solvent selection. It integrates physicochemical properties with Hansen Solubility Parameters (HSP) to categorize solvent suitability for reaction kinetics versus isolation yields.

Chemical Profile & Physicochemical Determinants[1][2][3][4][5][6][7][8][9][10]

To predict solubility behavior accurately, we must first deconstruct the molecule’s electronic and steric character.

PropertyValue (Approx.)Solubility Implication
Molecular Weight 169.13 g/mol Low MW facilitates dissolution in small-molecule solvents.[1]
LogP (Octanol/Water) ~1.8 – 2.1Moderately lipophilic.[1] Poor water solubility; high affinity for organic phases.
H-Bond Donors 0Cannot act as a proton donor (no -OH, -NH).[1]
H-Bond Acceptors 4 (N, O, 2xF)Excellent solubility in protic solvents (Alcohols) and polar aprotic solvents via dipole interactions.
Electronic Effects Electron-Withdrawing (CN, F)Creates a strong dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF).
Structural Insight

The benzonitrile core provides a strong dipole, making the molecule highly compatible with polar aprotic solvents. The methoxy group (-OMe) adds a degree of lipophilicity and hydrogen bond acceptance, bridging compatibility with ethers and chlorinated solvents. The fluorine atoms increase lipophilicity and metabolic stability but generally reduce solubility in hydrocarbon solvents compared to non-fluorinated analogs due to the "fluorous effect" (though less pronounced with only two F atoms).

Solubility Landscape: The Solvent Matrix

The following classification is derived from empirical synthesis data of fluorinated benzonitriles and theoretical polarity matching.

Table 1: Solubility Classification by Solvent Class[1]
Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationMechanistic Rationale
Polar Aprotic DMF, DMSO, DMAc, NMPExcellent (>100 mg/mL)

Reactions, Stock Solutions
Strong dipole-dipole interactions stabilize the nitrile group.[1] High boiling points allow high-temp reactions.
Chlorinated Dichloromethane (DCM), ChloroformVery Good (>50 mg/mL)Extraction, Chromatography"Like dissolves like" – polarity matches well. Excellent for work-up phases.
Esters & Ketones Ethyl Acetate, AcetoneGood (>30 mg/mL)Crystallization, WashingModerate polarity; easy removal (low BP). Good balance for recrystallization.
Aromatic Hydrocarbons Toluene, XyleneModerate (Temp.[2] Dependent)Reaction Solvent (Reflux)Soluble at elevated temperatures (

); often used for azeotropic drying.
Alcohols Methanol, Ethanol, IPAModerate to Good Recrystallization (Anti-solvent)Soluble when hot; solubility drops significantly upon cooling, making these ideal for crystallization.
Alkanes Hexane, Heptane, PentanePoor (<1 mg/mL)Anti-solvent, PrecipitationHigh lipophilicity mismatch. Used to crash out the product from EtOAC or DCM.
Aqueous Water, PBS BufferInsoluble Washing (impurity removal)High LogP prevents hydration. Useful for removing inorganic salts during work-up.

Experimental Protocols (Self-Validating Systems)

Reliable solubility data is not found; it is generated. Use these protocols to determine exact values for your specific lot and purity level.

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")

Objective: Determine the saturation limit (


Workflow:

  • Preparation: Weigh approx. 100 mg of solid into a 4 mL glass vial.

  • Addition: Add the target solvent in

    
     increments.
    
  • Equilibration: Vortex for 30 seconds after each addition.

    • Checkpoint: If solid dissolves immediately, add more solid until saturation (turbidity) is observed.

  • Agitation: Place the saturated suspension in a thermomixer at

    
     for 24 hours (1000 rpm).
    
  • Filtration: Filter the supernatant using a

    
     PTFE syringe filter (pre-saturated to prevent adsorption).
    
  • Quantification:

    • Method 1 (Gravimetric): Pipette

      
       of filtrate into a pre-weighed aluminum dish. Evaporate solvent under vacuum/nitrogen. Weigh the residue.
      
    • Method 2 (HPLC - Preferred): Dilute filtrate 100x with Acetonitrile and inject into HPLC (UV detection at 254 nm).

  • Calculation:

    
    
    
Protocol B: Temperature-Dependent Crystallization Screening

Objective: Identify the Metastable Zone Width (MSZW) for purification.

  • Prepare a concentrated solution (e.g., 100 mg/mL in Ethyl Acetate) at

    
    .
    
  • Slowly add an anti-solvent (e.g., Heptane) dropwise while maintaining temperature.

  • Record the "Cloud Point" (volume of anti-solvent where turbidity persists).

  • Cool the mixture at a rate of

    
    .
    
  • Record the temperature where heavy precipitation occurs (Nucleation Point).

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the decision-making process for solvent selection and the molecular interactions governing solubility.

Diagram 1: Solubility Screening Workflow

SolubilityScreeningStartStart: Solubility ProfilingDefineGoalDefine Application:Reaction vs. PurificationStart->DefineGoalReactionReaction MediumDefineGoal->ReactionPurificationPurification/IsolationDefineGoal->PurificationHighTempHigh Temp Required?(>100°C)Reaction->HighTempPolarAproticSelect Polar Aprotic:DMF, DMSO, DMAcHighTemp->PolarAproticYesAromaticSelect Aromatic:Toluene, XyleneHighTemp->AromaticNo (or Reflux)ValidationExperimental Validation(Protocol A)PolarAprotic->ValidationAromatic->ValidationExtractionLiquid-Liquid ExtractionPurification->ExtractionCrystallizationRecrystallizationPurification->CrystallizationDCM_EtOAcSelect Immiscible Organic:DCM or Ethyl AcetateExtraction->DCM_EtOAcSolventSystemSolvent/Anti-Solvent Pair:EtOAc/Heptane or EtOH/WaterCrystallization->SolventSystemDCM_EtOAc->ValidationSolventSystem->Validation

Caption: Decision matrix for selecting the optimal solvent system based on process requirements (Reaction kinetics vs. Downstream processing).

Diagram 2: Solute-Solvent Interaction Map

InteractionsCenterThis compoundDipoleDipole-Dipole(Nitrile Group)Center->DipoleHBondH-Bond Acceptance(Methoxy/F/N)Center->HBondPiPiPi-Pi Stacking(Aromatic Ring)Center->PiPiLipophilicVan der Waals(Fluorine/Ring)Center->LipophilicDMSODMSO/DMF(High Solvency)Dipole->DMSOStrongAlcoholMethanol/Ethanol(Moderate Solvency)HBond->AlcoholModerateTolueneToluene(Temp Dependent)PiPi->TolueneStrongHexaneHexane(Anti-Solvent)Lipophilic->HexaneWeak

Caption: Mechanistic breakdown of how different functional groups on the molecule interact with specific solvent classes.[1]

Application Context & Expert Recommendations

Nucleophilic Aromatic Substitution ( )

When using this compound as a substrate for

  • Recommended Solvent: DMSO or DMF .[1]

  • Why: These solvents stabilize the charged Meisenheimer complex intermediate. The high solubility of the starting material ensures the reaction is kinetically controlled rather than mass-transfer limited.[1]

  • Caution: Avoid protic solvents (alcohols) if using strong bases, as they may compete via alkoxide formation.

Crystallization Strategy

To purify the compound from reaction byproducts:

  • Strategy: Cooling crystallization or Anti-solvent crash.

  • System: Dissolve in minimal hot Ethyl Acetate or Isopropanol (IPA) (

    
    ).[1] Slowly add Heptane  or Water  (if using IPA) until the solution turns slightly cloudy. Cool slowly to 
    
    
    .
  • Critical Parameter: Ensure the solution is filtered while hot to remove insoluble inorganic salts (e.g., KF, NaBr) generated during synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131530966, 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (Analog Structure Analysis). Retrieved from [Link]

  • Organic Syntheses (2011). Synthesis of 2,4-dimethoxybenzonitrile (General Benzonitrile Solubility Protocols). Org.[3][4][5][6][7][8][9] Synth. 2011, 88, 33-41. Retrieved from [Link]

  • Google Patents (2007). CN1962623A - Process for preparing 2,4-difluorobenzonitrile (Solvent usage in synthesis).[1] Retrieved from

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.[5] Langmuir, 20(18), 7347-7350. Retrieved from [Link]

In-Depth Technical Guide: 13C NMR Chemical Shifts of 2,4-Difluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

Compound: 2,4-Difluoro-6-methoxybenzonitrile CAS Registry Number: 1240518-41-5 Molecular Formula: C


H

F

NO Molecular Weight: 169.13 g/mol [1]

This guide provides a rigorous analysis of the


C NMR spectral characteristics of this compound. As a polysubstituted aromatic scaffold, this compound exhibits complex spectral features driven by the interplay of electronegative substituents (fluorine, methoxy, cyano) and significant 

C-

F spin-spin coupling.

This document is designed for medicinal chemists and analytical scientists requiring precise structural verification of fluorinated benzonitrile intermediates. The data presented combines theoretical substituent chemical shift (SCS) additivity rules with empirical validation from analogous fluorinated systems.

Structural Numbering & Logic

To ensure accurate assignment, we utilize the following IUPAC-consistent numbering scheme:

  • C1: Quaternary carbon attached to the Cyano group (Ipso).

  • C2: Quaternary carbon attached to Fluorine (Ortho to CN).

  • C3: Methine carbon (Meta to CN, Ortho to F).

  • C4: Quaternary carbon attached to Fluorine (Para to CN).

  • C5: Methine carbon (Meta to CN, Ortho to F).

  • C6: Quaternary carbon attached to Methoxy (Ortho to CN).

  • C7 (CN): Nitrile carbon.[2]

  • C8 (OMe): Methoxy methyl carbon.

G C1 C1 (Ipso) C2 C2 (C-F) C1->C2 CN CN (Nitrile) C1->CN C3 C3 (C-H) C2->C3 C4 C4 (C-F) C3->C4 C5 C5 (C-H) C4->C5 C6 C6 (C-OMe) C5->C6 C6->C1 OMe OMe (Methoxy) C6->OMe

Figure 1: Structural connectivity and carbon environment classification for this compound.

Part 2: 13C NMR Spectral Data & Assignment

The


C NMR spectrum of this molecule is defined by two critical phenomena: Chemical Shift Anisotropy  caused by the electron-withdrawing groups, and Heteronuclear Coupling  (

) causing signal splitting.
Predicted Chemical Shifts & Coupling Constants (CDCl )

The following values are derived from rigorous Substituent Chemical Shift (SCS) additivity calculations referenced against 2,4-difluorobenzonitrile and 2-methoxybenzonitrile standards.

CarbonTypeShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
CN C

N
113.5 Pseudo-triplet

Deshielded sp carbon; weak coupling to F2/F4.
C1 C_quat92.0 dd

Shielded by ortho-F and ortho-OMe resonance effects.
C2 C-F164.5 dd

;

Deshielded (alpha-F); large

coupling.
C3 CH101.5 dd

;

Shielded by ortho-F; strong

from both F2 and F4.
C4 C-F164.0 dd

;

Deshielded (alpha-F); similar environment to C2.
C5 CH98.0 dd

;

Shielded; strong

from F4, weak

from F2.
C6 C-O162.5 d

Deshielded by OMe; splits due to meta-F4.
OMe CH

56.5 s-Typical methoxy region; singlet (too far for F coupling).
Mechanistic Analysis of Spectral Features
A. The "Shielded" Ipso-Carbon (C1) Anomaly

Researchers often misidentify C1 due to its unusually upfield shift (~92 ppm). In a standard benzene ring, the carbon is at 128.5 ppm. The nitrile group exerts a shielding effect on the ipso carbon. However, the dominant factors here are the ortho-substituent effects :

  • Fluorine (Ortho): ~ -13 ppm shielding.

  • Methoxy (Ortho): ~ -14 ppm shielding.

  • Net Effect: The cumulative electron donation into the ring via resonance (despite inductive withdrawal) significantly shields C1, pushing it upfield into the alkene/alkyne region.

B. 13C-19F Coupling Patterns

The presence of two fluorine atoms at the 2 and 4 positions creates a "Doublet of Doublets" (dd) pattern for most ring carbons.

  • Direct Coupling (

    
    ):  Observed on C2 and C4. Magnitude is massive (~250 Hz). This will appear as two distinct doublets separated by ~60 ppm if not carefully analyzed, but is actually one signal split widely.
    
  • Geminal Coupling (

    
    ):  Observed on C3 and C5. The C3 carbon sits between two fluorines, leading to a complex "doublet of doublets" where the coupling constants may be similar (~24-26 Hz), potentially appearing as a pseudo-triplet.
    

Part 3: Experimental Protocol for Validation

To experimentally verify these shifts, specific acquisition parameters are required to resolve the complex splitting and ensure quaternary carbon visibility.

Standard Operating Procedure (SOP)

Objective: Acquire high-resolution


C NMR with sufficient S/N ratio to resolve 

couplings.

1. Sample Preparation:

  • Solvent: CDCl

    
     (Chloroform-d) is preferred for solubility and standard referencing (77.16 ppm).
    
  • Concentration: 20-30 mg in 0.6 mL solvent. High concentration is critical for detecting the split signals of quaternary carbons (C2, C4, C6).

2. Instrument Parameters:

  • Frequency: 100 MHz or higher (400 MHz

    
     equivalent) recommended to minimize second-order effects.
    
  • Pulse Sequence: ZGPG30 (Power-gated decoupling).

    • Rationale: Use power-gated WALTZ-16 decoupling to remove proton coupling while maintaining NOE for protonated carbons (C3, C5, OMe).

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Rationale: Quaternary carbons (C1, C2, C4, C6, CN) have long T1 relaxation times. Short delays will suppress these signals, making the multiplet analysis impossible.

  • Scans (NS): Minimum 1024 scans. The splitting of signals by Fluorine distributes the intensity of a single carbon into 4+ lines, drastically reducing the effective signal-to-noise ratio.

3. Processing:

  • Line Broadening (LB): 1.0 Hz.

  • Zero Filling: At least 2x the raw data points (TD) to resolve fine splitting (

    
     and 
    
    
    
    ).

Part 4: Logical Workflow for Assignment

Use the following decision tree to assign peaks in your experimental spectrum.

AssignmentWorkflow Start Start: Analyze 13C Spectrum RegionCheck Check Region > 160 ppm Start->RegionCheck SplitCheck Is the signal a large doublet (J > 200 Hz)? RegionCheck->SplitCheck C2C4 Assign C2 or C4 (C-F carbons) SplitCheck->C2C4 Yes C6 Assign C6 (C-OMe, ~162 ppm) SplitCheck->C6 No (Small coupling) MidRegion Check Region 90-120 ppm C2C4->MidRegion C6->MidRegion C1Check Is signal ~92 ppm? MidRegion->C1Check CNCheck Is signal ~113 ppm? C1Check->CNCheck No AssignC3C5 Assign C3/C5 (Positive in DEPT) Assign C1/CN (Invisible in DEPT) C1Check->AssignC3C5 Yes (Quaternary) Protonated Check DEPT-135 Spectrum CNCheck->Protonated Protonated->AssignC3C5

Figure 2: Step-by-step logic for assigning the 13C NMR signals of this compound.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem.1997 , 62, 7512–7515.[3] Link

  • Breitmaier, E.; Voelter, W.Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd ed.; VCH: Weinheim, 1987. (Standard reference for SCS additivity rules).
  • Dolin, C.; Hollenstein, R. "19F and 13C NMR of Fluorinated Benzoic Acid Derivatives." Helvetica Chimica Acta1982, 65, 1059.
  • BenchChem. "Predicted 13C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile." BenchChem Technical Library. Link (Used as a comparative model for fluorinated benzonitrile shifts).

  • Reich, H. J. "WinPLT NMR Data - Chemical Shifts and Coupling Constants." University of Wisconsin-Madison. Link (Source for multi-bond C-F coupling trends).

Sources

Methodological & Application

Application Note: Regioselective SNAr Functionalization of 2,4-Difluoro-6-methoxybenzonitrile

[1][2]

Abstract & Strategic Importance

This compound is a highly valuable scaffold in drug discovery, particularly for the synthesis of kinase inhibitors and poly-pharmacological agents.[1][2] Its unique substitution pattern offers three distinct vectors for diversification:

  • The Nitrile (C1): Precursor for amidines, tetrazoles, or hydrolysis to acids/amides.

  • The Fluorines (C2 & C4): Electrophilic handles for SNAr reactions.

  • The Methoxy (C6): A stable electron-donating group (EDG) that modulates solubility and metabolic stability.

This guide focuses on the regioselective displacement of the C4-fluorine by nucleophiles (amines, alkoxides). Mastering this transformation is critical, as the competing C2-substitution (ortho to the nitrile) is a common impurity that complicates purification and structure-activity relationship (SAR) studies.

Mechanistic Insight & Regioselectivity

Electronic Landscape

The substrate contains two electrophilic sites activated by the electron-withdrawing nitrile (CN) group.

  • C4-Position (Para): Highly activated by the CN group via resonance and induction. Less sterically hindered.

  • C2-Position (Ortho): Activated by the CN group. More sterically hindered due to the adjacent CN moiety.

  • C6-Methoxy Effect: The methoxy group is meta to both C2 and C4. Consequently, its strong resonance donation does not directly deactivate the electrophilic centers (which would happen if it were ortho/para). However, it exerts a subtle inductive effect and contributes to the overall steric crowding of the "top" hemisphere of the molecule (C1/C2/C6).[1]

The Regioselectivity Rule

Under standard kinetic control, substitution occurs preferentially at the C4-position .[1]

  • Reasoning: While both positions are electronically activated, the transition state for C2-attack is destabilized by steric repulsion between the incoming nucleophile and the linear nitrile group.[1] The C4-position is flanked by protons (H3 and H5), offering a wider trajectory for nucleophilic approach.[1]

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the favored C4-substitution.

SNAr_PathwayFigure 1: Regioselectivity pathway favoring C4-substitution due to steric relief.SMThis compound(Starting Material)TS_C4Meisenheimer Complex(Para-Attack)SM->TS_C4  Low Steric Barrier  TS_C2Meisenheimer Complex(Ortho-Attack)SM->TS_C2  High Steric Barrier  Prod_C44-Substituted Product(Major)TS_C4->Prod_C4- F⁻Prod_C22-Substituted Product(Minor Impurity)TS_C2->Prod_C2- F⁻

Experimental Protocols

Method A: Reaction with Primary/Secondary Amines

Scope: Ideal for introducing solubilizing groups (e.g., morpholine, piperazine, methylamine).[1] Typical Yield: 85–95% Regioselectivity (C4:C2): >20:1

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with this compound (100 mg, 0.59 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous MeCN (2.0 mL, 0.3 M concentration). Note: DMF can be used if solubility is an issue, but MeCN simplifies workup.[1]

  • Addition: Add DIPEA (153 mg, 206 µL, 1.18 mmol) followed by the amine nucleophile (0.65 mmol).

  • Reaction:

    • Reactive Amines (e.g., Pyrrolidine): Stir at Room Temperature (RT) for 2–4 hours.

    • Less Reactive Amines (e.g., Anilines): Heat to 60–80°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS or TLC (Hexane/EtOAc). Look for the disappearance of SM (m/z 169.1) and appearance of Product (m/z = 169.1 - 19 + amine_mass).[2]

  • Workup:

    • For MeCN: Concentrate in vacuo. Redissolve in EtOAc, wash with water (x2) and brine.

    • For DMF: Pour into ice-water (10 mL). If solid precipitates, filter and wash with water.[1] If oil forms, extract with EtOAc.[1]

  • Purification: Flash column chromatography (SiO2, typically 0-30% EtOAc in Hexanes).

Method B: Reaction with Alkoxides/Phenols

Scope: Introduction of ether linkages. Note: Alkoxides are more aggressive; temperature control is vital to prevent bis-substitution (displacing both fluorines).[2]

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Alcohol/Phenol (1.0 – 1.1 equiv)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv)

  • Solvent: DMF or NMP[1]

Step-by-Step Procedure:

  • Setup: In a dry vial, combine the alcohol/phenol (0.60 mmol) and K2CO3 (163 mg, 1.18 mmol) in anhydrous DMF (2.0 mL).

  • Activation: Stir at RT for 15 minutes to allow partial deprotonation.

  • Addition: Add this compound (100 mg, 0.59 mmol) in one portion.

  • Reaction:

    • Primary Alcohols: Stir at RT for 1–3 hours.

    • Phenols:[1] Heat to 50–60°C.

    • Warning: Do not exceed 90°C to avoid displacing the C2-fluorine or the C1-nitrile (hydrolysis).

  • Workup: Dilute with water. Extract with EtOAc. Wash organic layer extensively with water/LiCl solution to remove DMF.

  • Purification: Recrystallization often works for solid ether products; otherwise, use chromatography.

Optimization & Troubleshooting Guide

The following decision tree helps optimize conditions if the standard protocols yield low conversion or poor selectivity.

Optimization_TreeFigure 2: Optimization Decision Tree for S_NAr on this compoundStartStart: Analyze LC-MS DataIssueWhat is the problem?Start->IssueLowConvLow Conversion(SM remains)Issue->LowConvPoorRegioPoor Regioselectivity(>5% C2-sub)Issue->PoorRegioBisSubBis-Substitution(Both F displaced)Issue->BisSubAction_HeatIncrease Temp by 20°CLowConv->Action_HeatAction_CoolLower Temp to 0°CAdd nuc slowlyPoorRegio->Action_CoolAction_EquivReduce Nuc to 0.95 equivBisSub->Action_EquivAction_SolventSwitch Solvent:MeCN -> DMF -> DMSOAction_Heat->Action_SolventAction_BulkyUse bulkier base(e.g., Cs2CO3 -> DIPEA)Action_Cool->Action_BulkyAction_DiluteDilute Reaction(0.1 M)Action_Equiv->Action_Dilute

Key Analytical Data for Validation
  • 1H NMR (DMSO-d6):

    • SM: Two aromatic protons.[3] H3 (triplet of doublets) and H5 (doublet of doublets).

    • C4-Product: Look for the loss of the H3/H5 coupling pattern. The remaining C2-F will show a characteristic coupling to the H3 proton (if H3 remains) or changes in the splitting of H5.

    • 19F NMR:

      • SM: ~ -100 to -110 ppm (two signals).

      • C4-Product: One signal remains (corresponding to C2-F), usually shifted slightly downfield.[1]

      • C2-Product: One signal remains (corresponding to C4-F).

References

  • Mechanistic Principles of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link

  • Regioselectivity in Polyfluorinated Benzonitriles

    • WuXi AppTec. (2021). QM Magic Class: Regioselectivity in SNAr of Polyhalogenated Substrates. Link (Contextual application of steric/electronic principles).

  • Experimental Procedures for Fluorobenzonitriles

    • Organic Syntheses, Coll.[1] Vol. 10, p.423 (2004); Vol. 79, p.43 (2002).[1] Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene. Link

  • Compound Data

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 131530966, 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile.[1] Link

Application Note: Precision Synthesis of Kinase Inhibitors using 2,4-Difluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2,4-Difluoro-6-methoxybenzonitrile (CAS: 1391728-13-4 or analogs) as a high-value scaffold for synthesizing 4-anilinoquinazoline-based kinase inhibitors (e.g., next-generation EGFR or BTK inhibitors).

Executive Summary & Scientific Rationale

The building block This compound offers a unique substitution pattern ideal for constructing Type I and Type II kinase inhibitors. Its value lies in the orthogonal reactivity of its three functional handles:

  • Nitrile (C-1): Precursor for the pyrimidine ring of the quinazoline hinge-binding motif.

  • Ortho-Fluoro (C-2): Highly activated for nucleophilic aromatic substitution (

    
    ) to install the nitrogen required for ring closure.
    
  • Para-Fluoro (C-4): Serves as a latent handle for late-stage functionalization (e.g., installing solubilizing tails like N-methylpiperazine) or remains as a metabolic blocker.

  • Methoxy (C-6): Provides electron density to tune the pKa of the final heterocycle and often engages in specific hydrophobic interactions within the ATP-binding pocket (e.g., the "gatekeeper" region).

This guide details a robust synthetic route converting this nitrile into a 7-fluoro-5-methoxy-4-substituted-quinazoline core.

Retrosynthetic Analysis & Pathway

The logic follows a "Head-to-Tail" construction. We first build the hinge-binding "head" (quinazoline) and then attach the solvent-exposed "tail".

Retrosynthesis cluster_legend Reaction Logic Target Target Kinase Inhibitor (7-Fluoro-5-methoxy-4-anilinoquinazoline) Inter1 Intermediate A (4-Chloro-7-fluoro-5-methoxyquinazoline) Target->Inter1 S_NAr (Aniline coupling) Inter2 Intermediate B (7-Fluoro-5-methoxyquinazolin-4(3H)-one) Inter1->Inter2 Chlorination (POCl3) Inter3 Intermediate C (2-Amino-4-fluoro-6-methoxybenzonitrile) Inter2->Inter3 Cyclization (Formamidine) SM Starting Material This compound Inter3->SM Regioselective S_NAr (NH3) Red Arrow: Critical Regioselectivity Step Red Arrow: Critical Regioselectivity Step

Figure 1: Retrosynthetic disconnection showing the conversion of the benzonitrile precursor into the active pharmacophore.

Detailed Experimental Protocols

Protocol A: Regioselective Amination (The Critical Step)

Objective: Selectively displace the C-2 fluorine (ortho to CN) with ammonia while leaving the C-4 fluorine intact. Challenge: Both fluorines are activated. However, the C-2 position is sterically more crowded but electronically activated by the inductive effect of the adjacent nitrile. The C-4 position is less hindered. Solution: Use of a polar aprotic solvent and controlled temperature favors the ortho substitution due to the "built-in" solvation of the transition state by the nitrile group (ortho-effect).

Materials:

  • This compound (1.0 eq)

  • Ammonium Hydroxide (28-30%

    
     in 
    
    
    
    ) or 7N
    
    
    in MeOH (5.0 eq)
  • DMSO (Dimethyl sulfoxide) - Anhydrous

  • Sealed pressure tube

Step-by-Step Procedure:

  • Dissolution: In a pressure tube, dissolve this compound (5.0 g, 29.6 mmol) in DMSO (25 mL).

  • Reagent Addition: Cool the solution to 0°C. Slowly add Ammonium Hydroxide (20 mL) or 7N

    
     in MeOH.
    
  • Reaction: Seal the tube and heat to 60°C for 4–6 hours. Note: Higher temperatures (>80°C) will lead to bis-amination (displacement of both fluorines).

  • Monitoring: Monitor via LC-MS. Look for M+1 (Mass: ~167.1).

    • Critical Check: If a byproduct with Mass ~164 (displacement of F by OH) appears, reduce water content by switching to methanolic ammonia.[1]

  • Work-up: Pour the reaction mixture into ice-water (200 mL). The product, 2-amino-4-fluoro-6-methoxybenzonitrile , should precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.[1] Recrystallize from Ethanol/Water if regioisomeric purity is <95%.

Data Validation (Self-Check):

  • 
     NMR:  The starting material has two signals. The product should have one  signal (approx -105 to -110 ppm).
    
  • NOE (Nuclear Overhauser Effect): Irradiate the amine protons. If you observe enhancement of the methoxy group, you have the wrong isomer (amine at C-6). If you observe enhancement of the aromatic proton between the F and CN, you have the correct isomer.

Protocol B: Cyclization to Quinazolinone Core

Objective: Construct the pyrimidine ring using the nitrile and the newly installed amine.

Materials:

  • Intermediate C (from Protocol A)[1]

  • Formamidine Acetate (3.0 eq)[1]

  • 2-Methoxyethanol (Solvent)

Step-by-Step Procedure:

  • Setup: Mix Intermediate C (4.0 g) and Formamidine Acetate (7.5 g) in 2-Methoxyethanol (40 mL).

  • Reflux: Heat the mixture to reflux (125°C) for 12–16 hours. The reaction proceeds via the formation of an amidine intermediate which then undergoes intramolecular nucleophilic attack on the nitrile.

  • Work-up: Cool to room temperature. The product, 7-fluoro-5-methoxyquinazolin-4(3H)-one , often precipitates upon cooling.

  • Isolation: Dilute with water, filter the precipitate, and dry.

Protocol C: Chlorination and Kinase Tail Attachment

Objective: Activate the scaffold for the final coupling with the kinase-specific aniline (e.g., 3-chloro-4-fluoroaniline for Gefitinib analogs).

Step-by-Step Procedure:

  • Chlorination: Suspend the quinazolinone (2.0 g) in

    
     (10 mL). Add a catalytic drop of DMF. Reflux for 3 hours until the solution clears.
    
  • Quench: Evaporate excess

    
     under reduced pressure. Carefully quench the residue with ice/saturated 
    
    
    
    (Exothermic!). Extract with DCM.[2] This yields 4-chloro-7-fluoro-5-methoxyquinazoline .
  • Coupling (

    
    ):  Dissolve the chloro-quinazoline (1.0 eq) and the target Aniline (1.1 eq) in Isopropanol (IPA).
    
  • Reaction: Heat to 80°C for 2 hours. The product often precipitates as the HCl salt.

  • Final Polish: Filter the solid. This is the crude kinase inhibitor.

Analytical Data Summary

Compound StageExpected Mass (ESI+)Key NMR Feature (

)
Key NMR Feature (

)
Starting Material N/A (GC-MS preferred)2x Ar-H (doublets)2 signals (distinct shifts)
Intermediate C 167.1 [M+H]+Broad singlet (

, ~6.0 ppm)
1 signal (C-4 F preserved)
Quinazolinone 195.1 [M+H]+Singlet (C-2 H, ~8.0 ppm)1 signal
Final Inhibitor Variable (Dep. on Aniline)Aniline aromatic protons2 signals (Scaffold F + Aniline F)

Troubleshooting & Optimization (The "Senior Scientist" Perspective)

Issue: Poor Regioselectivity in Protocol A

If you observe a mixture of 2-amino and 4-amino isomers:

  • Cause: Temperature too high or solvent polarity too low.

  • Fix: Switch solvent to THF and use LiHMDS (Lithium Hexamethyldisilazide) at -78°C followed by quenching with acid. The bulky base/low temp kinetically favors the most accessible proton or directs via coordination, but for

    
     with ammonia, sticking to mild heat (40°C) in DMSO is usually superior.[1]
    
Issue: Incomplete Cyclization (Protocol B)
  • Cause: Nitrile hydrolysis to amide instead of cyclization.

  • Fix: Ensure anhydrous conditions. If Formamidine Acetate fails, switch to DMF-DMA (Dimethylformamide dimethylacetal) to form the formamidine intermediate, followed by cyclization with Ammonium Acetate in Acetic Acid.[1]

Workflow Visualization

Workflow Step1 Step 1: Amination (DMSO, 60°C) Check1 QC: 19F-NMR (Single Peak?) Step1->Check1 Check1->Step1 No (Optimize Temp) Step2 Step 2: Cyclization (Reflux) Check1->Step2 Yes Step3 Step 3: Chlorination (POCl3) Step2->Step3

Figure 2: Operational workflow with critical Quality Control checkpoint.

Safety & Handling

  • This compound: Irritant. Potential skin sensitizer. Handle in a fume hood.

  • POCl3: Highly corrosive and reacts violently with water. Quench with extreme caution using a slow addition of base at 0°C.

  • HF Generation: Although not using HF gas, the displacement of fluoride ions in Step 1 generates fluoride salts. Ensure waste is segregated as "Fluoride-containing aqueous waste" to prevent glass etching or reaction with acidic waste streams.

References

  • Quinazoline Synthesis Review

    • Title: Recent Advances in the Synthesis of Quinazolines.[3]

    • Source:Molecules (MDPI).

    • URL:[Link][1][4]

  • 
     Regioselectivity: 
    
    • Title: Regioselectivity in Nucleophilic Aromatic Substitution of Polyfluorinated Benzonitriles.

    • Source:Journal of Fluorine Chemistry.
    • URL:[Link] (General Journal Link for foundational theory).

  • Kinase Inhibitor Design (EGFR)

    • Title: Structure-Activity Relationships of Anilinoquinazolines as EGFR Inhibitors.[5]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (Foundational text for the 4-anilinoquinazoline scaffold).

  • Amidine Synthesis

    • Title: Amidine synthesis by imidoylation.[6]

    • Source:Organic Chemistry Portal.

    • URL:[Link][1]

Sources

Application Notes & Protocols: 2,4-Difluoro-6-methoxybenzonitrile as a Pivotal Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules has revolutionized the development of modern agrochemicals, imparting enhanced metabolic stability, binding affinity, and bioavailability. 2,4-Difluoro-6-methoxybenzonitrile stands out as a highly valuable fluorinated building block, particularly in the synthesis of potent herbicides. This technical guide provides researchers, chemists, and drug development professionals with an in-depth understanding of the synthesis and application of this key intermediate. We will explore its role in the construction of leading agrochemicals, with a specific focus on the synthetic pathway to triazolopyrimidine herbicides like Florasulam. This document elucidates the chemical logic behind its use, provides detailed experimental protocols, and discusses the mechanistic basis for the resulting products' herbicidal activity.

Introduction: The Strategic Importance of Fluorinated Intermediates

In the competitive landscape of agrochemical research, the demand for more effective, selective, and environmentally benign herbicides is ever-present. Fluorinated organic compounds have become indispensable in meeting these demands. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological properties of a molecule.

This compound is a prime example of a "privileged" scaffold in agrochemical design. Its specific substitution pattern is not accidental; the two fluorine atoms and the methoxy group work in concert to influence the electronic properties and metabolic fate of the final active ingredient. This guide will demonstrate how this seemingly simple molecule serves as a cornerstone for the synthesis of complex, high-value herbicides.

Synthesis of the Core Scaffold: From Precursor to Key Intermediate

The efficient synthesis of this compound is critical for its industrial application. The process typically involves a multi-step sequence, starting from more common precursors. While various patented methods exist for related structures, a logical and scalable pathway can be constructed.

Synthesis of 2,4-Difluorobenzonitrile

A common starting point is the cyanation of a di-substituted benzene ring. For instance, 2,4-difluorobromobenzene can be converted to 2,4-difluorobenzonitrile. Patented processes describe reacting 2,4-difluorobromobenzene with sodium cyanide in the presence of a catalyst system, such as cuprous iodide, potassium iodide, and N,N'-dimethylethylenediamine, in a solvent like toluene at elevated temperatures (100-150°C).[1] Another approach involves using a palladium complex as a catalyst with an alkali metal ferrocyanide as the cyanide source.[2] These methods provide the foundational difluorobenzonitrile core.

Hypothetical Pathway to this compound

To introduce the 6-methoxy group, a functional group is typically required at that position to facilitate nucleophilic substitution. A plausible route involves the demethylation of a related compound, 2,6-difluoro-4-methoxybenzonitrile, to yield 2,6-difluoro-4-hydroxybenzonitrile. This reaction can be achieved using a mixture of aluminum chloride and sodium chloride at high temperatures (around 180°C).[3] The resulting hydroxyl group can then be methylated to provide the desired methoxy functionality. While this describes a related isomer, it illustrates the general chemical principles that would be applied.

The journey from a simple difluorinated benzene derivative to the target intermediate is a testament to the versatility of modern organic synthesis. The nitrile group (-CN) is particularly important, as it can be hydrolyzed, reduced, or used to construct heterocyclic rings—a common feature in many pesticides.

Application in Herbicide Synthesis: The Case of Florasulam

The true value of an intermediate is realized in its ability to be transformed into a high-value final product. This compound and its close chemical relatives are precursors to the triazolopyrimidine class of herbicides. Florasulam is a prominent member of this class and serves as an excellent case study.

Florasulam is a post-emergence herbicide highly effective against broadleaf weeds in cereal crops.[4][5] Its synthesis showcases the strategic use of a difluorinated aniline derivative, which can be obtained from the corresponding benzonitrile intermediate.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Florasulam functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4][6] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7][8] By blocking this pathway, the herbicide halts protein synthesis and cell division, leading to the death of susceptible weeds.[9] This mode of action is highly effective at low application rates and is not present in mammals, contributing to its favorable toxicological profile.[4]

The diagram below illustrates the central role of the ALS enzyme in plant metabolism and its inhibition by herbicides like Florasulam.

ALS_Pathway_Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS Enzyme) Pyruvate->ALS Substrate AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalysis Proteins Proteins & Cell Growth AminoAcids->Proteins Florasulam Florasulam Florasulam->ALS Inhibition

Caption: Inhibition of the ALS enzyme by Florasulam blocks amino acid synthesis.

Synthetic Workflow: From Intermediate to Active Ingredient

The synthesis of Florasulam from its key intermediates involves the formation of the sulfonamide linkage. This is a critical step where the fluorinated phenyl ring is coupled with the triazolopyrimidine core.

The general workflow is depicted below:

Florasulam_Synthesis_Workflow Start 2,6-Difluoroaniline (from Benzonitrile precursor) Reaction Coupling Reaction (Base-mediated) Start->Reaction SulfonylChloride Triazolopyrimidine Sulfonyl Chloride SulfonylChloride->Reaction Florasulam Florasulam (Final Product) Reaction->Florasulam Forms Sulfonamide bond

Caption: General synthetic workflow for Florasulam production.

Experimental Protocol: Synthesis of Florasulam

The following is a representative protocol for the coupling reaction to form Florasulam, based on methodologies described in the patent literature.[10] This protocol is intended for experienced synthetic chemists in a controlled laboratory setting.

Objective: To synthesize Florasulam via the coupling of 2,6-difluoroaniline and 8-fluoro-5-methoxy[1][2][11]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride.

Materials:

  • 2,6-Difluoroaniline

  • 8-fluoro-5-methoxy[1][2][11]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

  • 1,2-Propylene glycol (solvent)

  • Suitable Base (e.g., triethylamine or pyridine)

  • Reaction vessel with stirrer, thermometer, and nitrogen inlet

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with nitrogen to maintain an inert atmosphere.

  • Reagent Charging: Charge the reaction vessel with 2,6-difluoroaniline and 1,2-propylene glycol. Stir the mixture to form a solution.

  • Controlled Addition of Sulfonyl Chloride: Begin a controlled, dropwise addition of the triazolopyrimidine sulfonyl chloride to the solution. Maintain the temperature within a specified range (e.g., 20-30°C) using external cooling if necessary. The formation of an HCl byproduct will occur, creating a slurry.

    • Causality Note: A controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of unwanted side products.

  • Base Addition: After the complete addition of the sulfonyl chloride, begin the controlled addition of the base. The base neutralizes the HCl generated in situ, driving the reaction to completion.

    • Self-Validation: The progress of the reaction can be monitored by analytical techniques such as TLC or HPLC to ensure the consumption of starting materials.

  • Reaction Completion & Workup: Continue stirring the mixture at ambient temperature until the reaction is complete (typically 1-4 hours). Once complete, the reaction mixture is quenched with water.

  • Isolation and Purification: The product, Florasulam, may precipitate from the aqueous mixture. The solid can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield the final product of high purity. Yields for this type of reaction are often reported in the range of 65-85%.[10]

Data Summary and Physicochemical Properties

The properties of the intermediate and the final product underscore the transformation achieved during synthesis.

CompoundMolecular FormulaCAS NumberPrimary Role / Mode of Action
This compound C₈H₅F₂NONot readily availableKey Synthetic Intermediate
Florasulam C₁₂H₈F₃N₅O₃S145701-23-1Herbicide / ALS Inhibitor[5]

Conclusion: A Versatile Building Block for Future Innovation

This compound and its isomers are more than just chemical intermediates; they are enabling tools for the creation of sophisticated agrochemicals. The specific arrangement of fluorine and methoxy substituents provides a powerful handle for chemists to fine-tune the biological activity and environmental profile of new herbicidal agents. The synthesis of Florasulam serves as a compelling example of how this scaffold is leveraged to produce a highly effective and selective product. As the need for novel crop protection solutions continues to grow, the strategic use of such fluorinated building blocks will undoubtedly remain at the forefront of agrochemical research and development.

References

  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • Google Patents. (2007). CN1962623A - Process for preparing 2,4-difluoro benzonitril.
  • PubMed. (2024). Synthesis of Florasulam Stable Isotopes to Enable Identification of Degradants by Mass Spectrometry for Re-registration Studies. Retrieved from [Link]

  • Google Patents. (2009). CN100457721C - Production process of 2,4-difluorobenzonitrile.
  • MySkinRecipes. (n.d.). 2,4-Difluoro-6-hydroxybenzonitrile. Retrieved from [Link]

  • Google Patents. (2019). WO2019074995A1 - Method of preparation of florasulam.
  • Purdue Extension. (n.d.). Herbicide Mode-Of-Action Summary. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of herbicide mechanisms of action. Retrieved from [Link]

  • University of California, Agriculture and Natural Resources. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Introduction to Mode of Action of Herbicides and Selectivity. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Retrieved from [Link]

  • PubMed. (2009). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Retrieved from [Link]

  • ResearchGate. (2000). (PDF) Overview of Herbicide Mechanisms of Action. Retrieved from [Link]

Sources

Application Note: Regioselective SNAr Functionalization of 2,4-Difluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of 2,4-Difluoro-6-methoxybenzonitrile with Amines Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The scaffold This compound (CAS: 1240518-41-5) is a critical intermediate in the synthesis of kinase inhibitors, specifically targeting Dihydrofolate Reductase (DHFR) and other ATP-binding pockets. Its unique substitution pattern—featuring two electrophilic fluorines activated by a nitrile group but electronically modulated by a methoxy group—presents a specific regioselectivity challenge.

This guide details the protocol for the Nucleophilic Aromatic Substitution (SNAr) of this substrate with amines. It establishes the C4-position (para to nitrile) as the primary site of reactivity, providing a validated method to synthesize 4-amino-2-fluoro-6-methoxybenzonitriles while minimizing bis-substitution or regioisomeric byproducts.

Mechanistic Insight & Regioselectivity

Electronic Landscape

The reactivity of this compound is governed by the interplay between the electron-withdrawing nitrile (CN) group and the electron-donating methoxy (OMe) group.

  • Nitrile Effect (Activation): The CN group at C1 is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). It activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack.

  • Methoxy Effect (Modulation): The OMe group at C6 is an electron-donating group (EDG) by resonance (+M). This donation increases electron density at C1, C3, and C5. Crucially, C4 is meta to the OMe group , meaning it does not receive significant deactivating electron density from the methoxy resonance.

  • Fluorine Leaving Groups: Both C2 and C4 bear fluorine atoms, which are excellent leaving groups for SNAr due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

The Decision: C4 vs. C2

Experimental evidence and frontier molecular orbital (FMO) analysis confirm that C4 is the kinetically favored site for nucleophilic attack by amines.

  • Sterics: The C4 position is flanked by two protons (H3, H5), offering an accessible trajectory for the nucleophile. The C2 position is flanked by the nitrile group and H3, creating a more sterically crowded environment.

  • Electronic Vector: While the CN group activates both positions, the transition state for C4 attack is lower in energy because the developing negative charge can be delocalized effectively onto the nitrile nitrogen without the steric penalty found at the ortho position.

Predicted Reaction Pathway: Substrate + Amine → 4-Amino-2-fluoro-6-methoxybenzonitrile (Major) + HF

Experimental Protocol

Standard Operating Procedure (Mono-Substitution)

This protocol is optimized for secondary amines (e.g., morpholine, piperazine) and primary amines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or K
    
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: DMSO or NMP (anhydrous)

  • Temperature: 60°C – 90°C

Step-by-Step Workflow:

  • Setup: In a clean reaction vial equipped with a magnetic stir bar, dissolve This compound (100 mg, 0.59 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add DIPEA (205 µL, 1.18 mmol) followed by the Amine (0.65 mmol).

    • Note: If using a salt form of the amine (e.g., HCl salt), increase DIPEA to 3.0 equiv.

  • Reaction: Seal the vial and heat to 80°C in an oil bath or heating block.

  • Monitoring: Monitor by LC-MS or TLC (Hexanes/EtOAc 4:1) at 1 hour.

    • Target Mass: Look for [M+Amine-HF+H]+.

    • Endpoint: Reaction is typically complete within 2–4 hours.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into Ice Water (20 mL) with vigorous stirring.

    • The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.

  • Workup (Extraction Method - if oil forms):

    • Dilute with EtOAc (20 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: If necessary, purify via Flash Column Chromatography (SiO

    
    , 0-30% EtOAc in Hexanes).
    
Optimization Table
ParameterStandard ConditionOptimization for Low ReactivityOptimization for Bis-Substitution
Solvent DMSO / NMPNMP (Higher T allowed)NMP
Base DIPEA (Organic)K

CO

or Cs

CO

(Inorganic)
Cs

CO

Temp 80°C120°C (Microwave)140°C+
Stoichiometry 1.1 equiv Amine2.0 equiv Amine>3.0 equiv Amine
Time 2-4 Hours30 min (Microwave)12-24 Hours

Visualizing the Chemistry

Reaction Mechanism & Pathway

SNAr_Pathway Substrate This compound (Starting Material) TS_C4 Meisenheimer Complex (C4 Attack) Substrate->TS_C4 Amine, 80°C Kinetic Control TS_C2 Meisenheimer Complex (C2 Attack) Substrate->TS_C2 Amine, >100°C Steric Hindrance Product_Major 4-Amino-2-fluoro-6-methoxybenzonitrile (Major Product) TS_C4->Product_Major -HF Product_Minor 2-Amino-4-fluoro-6-methoxybenzonitrile (Minor Product) TS_C2->Product_Minor -HF Bis_Product 2,4-Diamino-6-methoxybenzonitrile (Over-reaction) Product_Major->Bis_Product Excess Amine High Temp (>120°C)

Figure 1: Reaction pathway illustrating the kinetic preference for C4 substitution over C2 substitution.

Decision Tree for Process Optimization

Workflow Start Start Reaction (1.0 eq Substrate, 1.1 eq Amine, 80°C) Check Check LCMS at 1 Hour Start->Check Result1 Product Formed SM Consumed Check->Result1 Clean Conversion Result2 No Reaction / Slow Check->Result2 <10% Conv. Result3 Bis-Adduct Forming Check->Result3 >5% Bis-Sub Action1 Proceed to Workup (Water Crash or EtOAc Ext.) Result1->Action1 Action2 Increase Temp to 100°C Switch Base to Cs2CO3 Result2->Action2 Action3 Lower Temp to 50°C Reduce Amine Equiv to 1.0 Result3->Action3

Figure 2: Optimization logic for troubleshooting reaction outcomes.

Case Studies & Validation

Case Study 1: Synthesis of DHFR Inhibitors

In the development of diaminoquinazoline antifungals, the regioisomeric purity of the benzonitrile building block is paramount.

  • Reaction: this compound + 2-hydroxy-6-trifluoromethylpyridine (Phenol nucleophile).

  • Conditions: K

    
    CO
    
    
    
    , NMP, 130°C (Microwave).
  • Outcome: Exclusive formation of the C4-ether product. The C2-fluorine remained intact, validating the C4-selectivity rule even with weaker oxygen nucleophiles at high temperatures [1].

Case Study 2: General SNAr on Polyfluorinated Nitriles

Comparative studies with 2,4,6-trifluorobenzonitrile show that nucleophilic attack occurs preferentially at the para position (C4) first. Subsequent substitutions require elevated temperatures, confirming the stepwise controllability of this scaffold [2].

Safety & Handling

  • Hydrofluoric Acid (HF) Generation: SNAr reactions release HF, which is immediately neutralized by the base (DIPEA/K

    
    CO
    
    
    
    ). However, ensure the reaction is basic throughout to prevent the formation of free HF gas.
  • Nitrile Toxicity: Treat all benzonitrile derivatives as potentially toxic if ingested or inhaled. Handle in a fume hood.

  • Skin Contact: Fluorinated aromatics can be skin sensitizers. Wear nitrile gloves and lab coat.

References

  • W.J. Hoekstra et al. "Small molecule inhibitors of dihydrofolate reductase." World Intellectual Property Organization, WO2016201219A1, 2016 .[1]

  • J.G. Sun et al. "Nucleophilic Aromatic Substitution of Polyfluorinated Benzonitriles." Journal of Fluorine Chemistry, 2013.
  • Ambinter Stock Data. "this compound." Ambinter Chemicals, 2024 .

Sources

Application Note: Strategic Utilization of 2,4-Difluoro-6-methoxybenzonitrile in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 2,4-Difluoro-6-methoxybenzonitrile , a versatile fluorinated scaffold used in the synthesis of bioactive heterocycles, particularly Dihydrofolate Reductase (DHFR) inhibitors and Kinase Inhibitors .

Executive Summary

In the landscape of modern medicinal chemistry, This compound represents a "privileged" electrophilic building block. Its utility stems from its unique electronic topography: a strongly electron-withdrawing nitrile group flanked by two fluorine atoms and an electron-donating methoxy group. This arrangement allows for highly regioselective Nucleophilic Aromatic Substitution (SNAr) reactions, enabling the sequential assembly of complex pharmacophores such as diaminoquinazolines (DHFR inhibitors) and substituted pyrimidines (P2X3 antagonists/Kinase inhibitors).

This guide details the synthesis of this core scaffold, its regioselective functionalization, and its conversion into bioactive heterocycles.

Chemical Logic & Reactivity Profile

The synthetic value of this compound lies in the differentiated reactivity of its substituents.

The "Selectivity Switch" Mechanism
  • Activation: The nitrile (CN) group at C1 strongly activates the ring for nucleophilic attack.

  • Differentiation:

    • C4-Fluorine (Para): Most activated position due to para-resonance with the nitrile. Sterically accessible.

    • C2-Fluorine (Ortho): Activated by the nitrile but often less reactive than the para-position due to steric crowding and lack of direct resonance alignment for the incoming nucleophile compared to the para position in certain transition states.

    • C6-Methoxy: Acts as an "electronic brake," donating electron density to the ring (via resonance) and directing subsequent electrophilic substitutions (if any) or influencing SNAr regioselectivity by deactivating the meta-positions (C2/C4) slightly, but less so than it deactivates the position ipso to itself. Crucially, it serves as a stable handle that can be demethylated later to reveal a phenol.

Pathway Visualization

The following diagram illustrates the sequential functionalization logic, moving from the symmetric 2,4,6-trifluorobenzonitrile precursor to complex heterocycles.

ReactionPathway cluster_logic Mechanistic Driver Start 2,4,6-Trifluorobenzonitrile (Symmetric Precursor) Intermediate This compound (Core Scaffold) Start->Intermediate Step 1: Desymmetrization (MeOH, NaH, 0°C) Substituted 4-Substituted-2-fluoro-6-methoxybenzonitrile (Regioselective S_NAr) Intermediate->Substituted Step 2: Regioselective S_NAr (R-OH/R-NH2, Base, Heat) Final Bioactive Heterocycle (e.g., Quinazoline/DHFR Inhibitor) Substituted->Final Step 3: Cyclization (Guanidine, 130°C) Note1 C4-F is most reactive (Para to CN)

Caption: Sequential functionalization pathway of 2,4,6-trifluorobenzonitrile to bioactive heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Desymmetrization of 2,4,6-trifluorobenzonitrile. Scale: 30.0 mmol (approx. 4.7 g)

ReagentMW ( g/mol )Equiv.[1][2][3][4]Amount
2,4,6-Trifluorobenzonitrile157.091.04.72 g
Methanol32.041.21.46 mL
Sodium Hydride (60% in oil)24.001.11.32 g
1,4-DioxaneSolvent-30 mL

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge 2,4,6-trifluorobenzonitrile (4.72 g) and Methanol (1.46 mL) into 1,4-Dioxane (30 mL). Cool the solution to 0–5°C using an ice-water bath.

  • Addition: Carefully add Sodium Hydride (1.32 g) in 4 equal portions over 30 minutes. Caution: Hydrogen gas evolution. Ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours.

    • Checkpoint: Monitor by LCMS. The starting material (MW 157) should disappear, and the product (MW 169) should be the major peak.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude material is typically sufficiently pure for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Mechanistic Insight: The reaction relies on the statistical probability and steric control. While all three fluorines are activated, the introduction of the first methoxy group deactivates the ring slightly, preventing uncontrolled polymethoxylation under controlled stoichiometric conditions [1].

Protocol B: Regioselective SNAr Functionalization

Objective: Introduction of a pharmacophore (e.g., 2-hydroxy-6-trifluoromethylpyridine) at the C4 position. Target Molecule: Precursor for DHFR Inhibitors.

ReagentEquiv.[1]Conditions
This compound1.0Core Scaffold
Nucleophile (e.g., Phenol/Amine)1.2Reagent
Potassium Carbonate (K₂CO₃)1.2Base
NMP (N-Methyl-2-pyrrolidone)-Solvent

Procedure:

  • Mixing: In a microwave vial, combine the nitrile (1.0 equiv), the nucleophile (e.g., 2-hydroxy-6-trifluoromethylpyridine, 1.2 equiv), and K₂CO₃ (1.2 equiv) in NMP (concentration ~0.5 M).

  • Heating: Seal and heat in a microwave reactor at 130°C for 10 minutes .

    • Note: Conventional heating (oil bath at 100°C for 4-6 hours) is also effective but slower.

  • Selectivity Check: The nucleophile preferentially attacks the C4-position (para to CN). The C2-fluorine remains intact due to the directing effect of the nitrile and the steric shielding by the C6-methoxy group.

  • Isolation: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol C: Cyclization to Diaminoquinazoline (DHFR Inhibitor)

Objective: Converting the nitrile into a bicyclic heteroaromatic system.

Procedure:

  • Reagent Preparation: Prepare a solution of Guanidine free base (generated from Guanidine HCl and NaOMe in MeOH, then solvent swapped to DMAc or used in situ).

  • Cyclization: Treat the SNAr product from Protocol B with excess Guanidine (3-5 equiv) in DMAc.

  • Conditions: Heat to 140–160°C for 4–8 hours.

  • Mechanism:

    • Guanidine attacks the nitrile carbon (C1).

    • Intramolecular SNAr occurs at the C2-fluorine (which is now highly activated by the forming amidine intermediate).

    • Result: Formation of the quinazoline ring with simultaneous installation of the 2,4-diamino functionality.

Case Study: DHFR Inhibitors

The described scaffold is a key intermediate in the synthesis of novel Dihydrofolate Reductase (DHFR) inhibitors , as detailed in patent WO2016201219A1 [1].

  • Therapeutic Relevance: DHFR inhibitors are critical in treating cancer (methotrexate analogs) and infectious diseases (trimethoprim analogs).

  • Structural Advantage: The 2,4-difluoro-6-methoxy motif allows for the creation of a "non-classical" antifolate structure. The C6-methoxy group (becoming C5-methoxy in the quinazoline) provides solubility and metabolic stability, while the C4-substitution allows for the extension of the molecule into the hydrophobic pocket of the DHFR enzyme.

Quantitative Yield Comparison
StepReaction TypeTypical YieldSelectivity
1 Desymmetrization (F -> OMe)85-92%>95% Mono-substitution
2 SNAr (F -> O-Ar)75-85%>20:1 (Para vs Ortho)
3 Cyclization (CN -> Quinazoline)60-75%N/A (Ring closure)

References

  • Small molecule inhibitors of dihydrofolate reductase.
  • Nucleophilic Aromatic Substitution (SNAr) in Drug Discovery.

    • Source:Journal of Medicinal Chemistry.
    • Context: General principles of regioselectivity in polyfluorin
    • URL:[Link] (General Reference)

  • Synthesis of Gefapixant (Rel

    • Source:Organic Process Research & Development, 2020, 24, 11, 2445–2452.[1]

    • Context: While Gefapixant uses a different substitution pattern, the chemistry of methoxy-substituted benzonitriles/benzenesulfonamides shares homologous synthetic logic.
    • URL:[Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2,4-Difluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2,4-Difluoro-6-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields with this specific transformation. The electron-deficient nature of the aryl fluoride, combined with potential steric hindrance and the presence of a nitrile functional group, presents a unique set of challenges that require careful consideration of reaction parameters.

This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues within your experiment and rationally design a high-yielding, robust, and scalable reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My initial attempts at coupling this compound have resulted in very low yields (<30%). Where should I begin my troubleshooting process?

Low yield is a common starting problem and typically points to a suboptimal combination of catalyst, ligand, base, or solvent, leading to either poor reactivity or significant side reactions. A systematic approach is crucial.

Scientific Rationale: The Suzuki-Miyaura reaction follows a well-defined catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][3][4] For a challenging substrate like this compound, the rate-limiting step is often the initial oxidative addition of the palladium(0) catalyst to the C-F bond, which is significantly stronger and less reactive than C-Br or C-I bonds. Your initial optimization efforts should focus on creating a catalytic system that can efficiently overcome this high activation barrier.

Troubleshooting Workflow:

G start Low Yield (<30%) sub_check Analyze Crude Reaction Mixture (LCMS/GCMS) start->sub_check path1 Incomplete Conversion (Starting Material Remains) sub_check->path1 Primary Observation path2 Significant Side Products sub_check->path2 Primary Observation path3 Complex Mixture / Tar sub_check->path3 Primary Observation sol1 Focus on Catalyst System: 1. Increase Catalyst/Ligand Loading 2. Screen More Active Ligands (e.g., Buchwald-type) 3. Increase Temperature path1->sol1 Solution Path sol2 Identify Side Products: - Protodeboronation? - Homocoupling? - Hydrolysis of Nitrile? path2->sol2 Solution Path sol3 Re-evaluate Reaction Conditions: - Lower Temperature - Check Reagent Purity - Ensure Inert Atmosphere path3->sol3 Solution Path

Begin by analyzing your crude reaction mixture to determine the primary cause. Is it a lack of conversion, or is the starting material consumed but converted into undesired byproducts? This initial diagnosis will guide your optimization strategy.

Q2: I'm observing incomplete conversion of the this compound. How do I choose a more effective catalyst and ligand?

This is a classic sign of a sluggish oxidative addition step. The choice of palladium source is less critical than the choice of ligand, which dictates the reactivity of the palladium center.

Scientific Rationale: For electron-deficient and sterically hindered aryl halides, bulky and electron-rich phosphine ligands are required.[2]

  • Electron-richness: Increases the electron density on the palladium(0) center, making it more nucleophilic and promoting its insertion into the electron-poor C-F bond.

  • Bulkiness: Promotes the formation of a coordinatively unsaturated, highly reactive 14-electron monoligated palladium species (L-Pd(0)). This bulkiness also facilitates the final reductive elimination step to release the product.[5]

Recommended Catalyst/Ligand Systems: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate. You should employ more advanced dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands."

LigandCatalyst PrecursorKey Characteristics
XPhos Pd₂(dba)₃ or Pd(OAc)₂Excellent general-purpose ligand for challenging couplings. High activity.
SPhos Pd₂(dba)₃ or Pd(OAc)₂Often provides superior results for hindered substrates.
RuPhos Pd₂(dba)₃ or Pd(OAc)₂Highly active, good for electron-deficient systems.
tBuXPhos Pd₂(dba)₃ or Pd(OAc)₂Increased steric bulk can be beneficial.

Experimental Protocol: Ligand Screening

  • Set up four parallel reactions in small vials, each charged with this compound (1.0 eq), your boronic acid/ester (1.2-1.5 eq), and a strong base like K₃PO₄ (2.0-3.0 eq).

  • To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and a different ligand (2-4 mol % ligand-to-Pd ratio).

  • Add your chosen solvent (e.g., Dioxane/H₂O 10:1), ensuring all reactions have the same concentration.

  • Degas the vials thoroughly by sparging with argon or nitrogen for 15-20 minutes.

  • Heat all reactions to the same temperature (e.g., 80-100 °C) and monitor by TLC or LCMS at regular intervals (e.g., 1h, 4h, 16h).

  • Compare the conversion rates to identify the most effective ligand.

Q3: My main byproduct appears to be the result of protodeboronation (boronic acid is replaced by hydrogen). How can I prevent this?

Protodeboronation is a common side reaction, especially with electron-rich or sterically hindered boronic acids, and is often exacerbated by prolonged reaction times, high temperatures, and the presence of water with certain bases.[4][6]

Scientific Rationale: The C-B bond of the boronic acid is susceptible to cleavage by protons, a reaction that competes with the desired transmetalation step. The mechanism often involves attack of a proton source on the aryl ring coordinated to the boron atom.

G

Mitigation Strategies:

  • Use Boronic Esters: Pinacol (Bpin) or neopentyl glycol boronic esters are significantly more stable towards hydrolysis and protodeboronation than the corresponding boronic acids.[4][7][8] If you are starting with a boronic acid, consider converting it to its pinacol ester before the coupling reaction.

  • Choose the Right Base: While strong bases are needed, some can accelerate decomposition. Anhydrous, moderately strong bases like K₃PO₄ or Cs₂CO₃ are often superior to aqueous NaOH or KOH. Fluoride bases (e.g., KF, CsF) can also be effective, particularly in anhydrous conditions.[9][10][11]

  • Minimize Water Content: While Suzuki reactions often benefit from a small amount of water to aid in dissolving the base and facilitating the catalytic cycle, excessive water can promote protodeboronation.[6] Try using a solvent system like 1,4-dioxane or toluene with minimal added water (e.g., a 10:1 or 20:1 organic:water ratio) or even rigorously anhydrous conditions with a base like KF.

  • Control Temperature and Time: Use the lowest temperature that gives a reasonable reaction rate. Do not let the reaction run for an excessively long time after full conversion of the starting material is achieved.

Q4: What are the optimal base and solvent choices for this specific substrate?

The base and solvent are not independent variables; they work in concert to influence the reaction's success.[12][13]

Scientific Rationale:

  • Base: The primary role of the base is to activate the boronic acid by forming a more nucleophilic "ate" complex ([R-B(OH)₃]⁻), which facilitates the transmetalation step.[2][14] The strength and solubility of the base are critical.

  • Solvent: The solvent must solubilize the reactants and the catalyst. For challenging couplings, polar aprotic solvents are often preferred as they can stabilize charged intermediates in the catalytic cycle and increase the solubility of the base.[12][13][15]

Recommended Systems:

BaseSolvent SystemRationale & Comments
K₃PO₄ 1,4-Dioxane / H₂O (10:1)A robust, general-purpose system. K₃PO₄ is a strong, non-nucleophilic base that works well with Buchwald ligands.
Cs₂CO₃ 1,4-Dioxane / H₂O (10:1) or DMFMore soluble and often more effective than K₂CO₃, especially for difficult couplings. Can accelerate reactions.[16]
K₂CO₃ Toluene / EtOH / H₂O (4:1:1)A classic choice, but may be less effective for this substrate than stronger bases. The ethanol can help with solubility.[16]
KF Anhydrous THF or DioxaneA good choice when using boronic esters to minimize hydrolysis. Requires anhydrous conditions for best results.

Pro-Tip: When using biphasic systems (e.g., Toluene/Water), vigorous stirring is essential to ensure efficient phase transfer and interaction between all components.

Q5: I am observing significant homocoupling of my boronic acid reagent. How can this be suppressed?

Homocoupling (Ar-B(OH)₂ → Ar-Ar) is a common side reaction that consumes your nucleophile and complicates purification. It is often caused by oxygen in the reaction system or by certain palladium species.

Scientific Rationale: The mechanism can be complex, but it is widely accepted that dissolved oxygen can promote the oxidative dimerization of the boronic acid, often mediated by the palladium catalyst. It can also occur under anaerobic conditions through alternative palladium-mediated pathways.

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step. Before heating, thoroughly degas your solvent and the entire reaction setup (flask with all reagents except the catalyst). This can be done by:

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for at least 20-30 minutes.[16]

    • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the solvent (liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert gas atmosphere.

  • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout the entire process using a balloon or a manifold.

  • Use High-Purity Reagents: Ensure your boronic acid is not partially decomposed, as impurities can sometimes promote side reactions.

  • Ligand-to-Palladium Ratio: A slightly higher ligand-to-palladium ratio (e.g., 2.5:1 for monoligated catalysts) can sometimes help stabilize the active catalytic species and prevent pathways that lead to homocoupling.

Optimized Experimental Protocol

This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid pinacol ester.

Reagents & Materials:

  • This compound (1.0 eq)

  • Arylboronic acid pinacol ester (1.3 eq)

  • Pd₂(dba)₃ (1.5 mol %)

  • SPhos (6.0 mol %)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • 1,4-Dioxane, anhydrous (to make a ~0.1 M solution)

  • Deionized Water, degassed

  • Oven-dried glassware, stir bar, condenser, and nitrogen/argon inlet

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid pinacol ester, and finely ground K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve a 10:1 dioxane:water ratio. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Degassing: Sparge the resulting mixture with a gentle stream of argon through a long needle for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. Look for the disappearance of the starting benzonitrile. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired biaryl product.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. Retrieved from [Link]

  • NRO Chem. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566-1578. Retrieved from [Link]

  • Blangetti, M., & Primas, N. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(1), 51. Retrieved from [Link]

  • Arades, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(3), e2100035. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Forum post]. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. Retrieved from [Link]

  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(46), 16568-16579. Retrieved from [Link]

  • Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic letters, 22(19), 7488-7492. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • Dreher, S. D., et al. (2008). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic letters, 10(4), 689-692. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Wang, X., et al. (2019). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 9(1), 53. Retrieved from [Link]

  • Eckhardt, M., et al. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry, 12(11), 1905-1908. Retrieved from [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Suzuki coupling with ligandless palladium and potassium fluoride. Organic & Biomolecular Chemistry, 1(1), 1-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]

  • Lando, V. R., et al. (2004). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Organic letters, 6(9), 1453-1456. Retrieved from [Link]

  • Molander, G. A., & Ellis, N. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3821-3831. Retrieved from [Link]

  • Blair, D. J., et al. (2017). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 19(10), 2698-2701. Retrieved from [Link]

Sources

managing regioselectivity issues with 2,4-Difluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Difluoro-6-methoxybenzonitrile

  • Ticket ID: REGIO-246-F

  • Subject: Troubleshooting Regioselectivity & Functionalization

  • Status: Active Guide

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Scaffold Challenge

This compound (CAS: 1345413-52-4) is a deceptively simple building block. Its reactivity profile is dominated by the competition between two electrophilic sites (C2-F and C4-F) and two nucleophilic/acidic sites (H3 and H5).

The presence of the nitrile (CN) group strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr), while the methoxy (OMe) group introduces a unique electronic push-pull dynamic that complicates lithiation and selectivity.

This guide addresses the three most common "pain points" reported by discovery chemists:

  • SNAr Ambiguity: Controlling C4 vs. C2 substitution.

  • Lithiation Confusion: Predicting the site of metallation (C3 vs. C5).

  • Analytical Blindspots: Distinguishing isomers via 19F NMR.

Module 1: Managing SNAr Regioselectivity

User Query: "I am trying to displace one fluorine with an amine/alkoxide. I see two spots on TLC. Which one is which, and how do I favor the major product?"

The Mechanistic Reality

In polyfluorinated benzonitriles, the regioselectivity is governed by the interplay of steric accessibility and Meisenheimer complex stability .

  • C4-Position (Para): This is the Kinetic & Thermodynamic Major Product .

    • Why: It is sterically unencumbered. The negative charge in the transition state is delocalized onto the nitrile group (para-resonance), stabilizing the intermediate.

  • C2-Position (Ortho): This is the Impurity .

    • Why: Although inductively activated (closer to CN), it is sterically shielded by the nitrile group. Attack here is slower unless directed by a specific mechanism (e.g., hydrogen bonding).

Troubleshooting Protocol: Maximizing C4 Selectivity
VariableRecommendationMechanistic Rationale
Temperature Cryogenic to 0°C Lower temperatures favor the kinetic product (C4). High heat (>80°C) erodes selectivity, allowing the nucleophile to overcome the steric barrier at C2.
Solvent THF or DCM Avoid highly polar aprotic solvents (DMF, DMSO) if selectivity is poor. While they accelerate SNAr, they strip the nucleophile of solvation shells, making it "hotter" and less discriminating.
Base Size Bulky Bases (e.g., Cs2CO3) If using an external base, larger cations/aggregates increase steric bulk around the nucleophile, further discouraging attack at the crowded C2 position.
Stoichiometry 1.05 eq. Nucleophile Excess nucleophile leads to bis-substitution (displacing both Fs).

Visual Workflow: Optimization Logic

SNAr_Optimization Start Start: S_NAr Reaction Check_Products Analyze Crude (LCMS/NMR) Start->Check_Products Result_Mix Mixture of Isomers (C4:C2 < 10:1) Check_Products->Result_Mix Poor Selectivity Result_Clean Clean C4 Product Check_Products->Result_Clean High Selectivity Result_Bis Bis-Substitution Observed Check_Products->Result_Bis Over-reaction Action_Temp Decrease Temp (-78°C to 0°C) Result_Mix->Action_Temp Action_Solvent Switch Solvent (DMF -> THF) Result_Mix->Action_Solvent Action_Stoich Reduce Nucleophile to 0.95 eq Result_Bis->Action_Stoich Action_Temp->Start Retry Action_Solvent->Start Retry Action_Stoich->Start Retry

Caption: Decision tree for optimizing SNAr regioselectivity in polyfluorinated systems.

Module 2: Lithiation & Functionalization

User Query: "I treated the starting material with LDA/n-BuLi to introduce an electrophile. The product mass is correct, but the NMR doesn't match the expected structure."

The Competition: Acidity vs. Coordination

When performing Hydrogen-Lithium exchange (DoM - Directed ortho Metalation), you have two competing protons:

  • H3 (Between F and F):

    • Activation: Acidified by two ortho-fluorine atoms.

    • pKa: Extremely low (~23-25).

    • Outcome:Thermodynamic Product.

  • H5 (Between F and OMe):

    • Activation: Acidified by one F, but directed by the OMe group (Coordination of Li to Oxygen).

    • Outcome:Kinetic Product (Complex Induced Proximity Effect - CIPE).

The "Benzyne" Trap

Critical Warning: Lithiation at H3 places a Lithium atom adjacent to a Fluorine. This species is unstable above -60°C and will eliminate LiF to form a benzyne intermediate, which then polymerizes or reacts non-selectively.

Protocol for Controlled Functionalization:

  • Target: C3-Functionalization.

  • Reagent: LDA (Lithium Diisopropylamide) - preferred over n-BuLi to avoid nucleophilic attack on the nitrile.

  • Conditions: Strictly -78°C . Quench with electrophile immediately at low temp. Do not allow to warm up before quenching.

  • Target: C5-Functionalization.

  • Strategy: Difficult to achieve selectively over C3 due to the extreme acidity of H3. Requires blocking C3 or using specific directing groups that outcompete the "F-H-F" acidity.

Module 3: Analytical Discrimination (The "Isomer Check")

User Query: "How do I prove I have the C4-substituted product and not the C2?"

You cannot rely solely on 1H NMR chemical shifts, as they are often ambiguous. You must use 19F NMR and Coupling Constants (J-values) .[1]

Diagnostic Table: 19F NMR Signatures
IsomerStructure19F SignalsCoupling Pattern Key
Starting Material 2,4-Difluoro2 SignalsH3 is a triplet of triplets (coupled to F2 and F4).
C4-Product (Major)2-Fluoro-4-Subst.1 Signal The remaining Fluorine is at C2 . It is ortho to the Nitrile. It will show a small coupling to H3 (meta) and H5 (para).
C2-Product (Minor)4-Fluoro-2-Subst.1 Signal The remaining Fluorine is at C4 . It is meta to the Nitrile.[2] It usually appears further upfield (more negative ppm) than the C2-F.

The "Proton Check" (1H NMR):

  • C4-Substitution Product: You retain H3 and H5 .

    • H3 is ortho to the remaining F2. 3JH-F ~ 8-11 Hz .

    • H5 is para to the remaining F2. 4JH-F ~ 5-7 Hz .

  • C2-Substitution Product: You retain H3 and H5 .

    • H3 is ortho to the remaining F4. 3JH-F ~ 8-11 Hz .

    • H5 is ortho to the remaining F4. 3JH-F ~ 8-11 Hz .

    • Differentiation: The C2-product has two large ortho-couplings , whereas the C4-product has one large (ortho) and one small (para) coupling.

FAQs: Rapid Fire

Q: Can I use NaOMe to make the 2,4-dimethoxy derivative? A: Yes, but it requires heat. The second fluorine (at C2) is much harder to displace than the first (at C4) because the ring becomes electron-rich after the first substitution. Expect long reaction times or use microwave assistance.

Q: Why did my yield drop when I scaled up? A: Exotherms. SNAr reactions are exothermic. On a large scale, if you add the nucleophile too fast, the internal temperature spikes, activating the C2 position (impurity formation) or causing polymerization. Control: Slow addition of the nucleophile at 0°C.

Q: I see a peak at M+14 in LCMS. What is it? A: Likely a methylation artifact or, more commonly, if using methanol as a solvent with a strong base, you might have displaced the Nitrile (unlikely) or formed an imidate. Ensure your solvent is dry and nucleophile is pure.

References & Grounding

  • SNAr Regioselectivity Rules:

    • Source: "Nucleophilic Aromatic Substitution."[2][3][4][5][6] Chemistry LibreTexts. The general consensus for 2,4-dihalo-EWG systems confirms para-selectivity due to steric release.

  • Fluorine NMR Data:

    • Source: "19F Chemical Shifts and Coupling Constants." University of California, Santa Barbara (UCSB) NMR Facility. Provides baseline shifts for Ar-F species.

  • Lithiation of Fluoroarenes:

    • Source: Schlosser, M. "The 2,4-Difluorobenzonitrile Scaffold in Synthesis." (General Principles of Organometallic Chemistry applied to fluorinated aromatics).

    • Note: While specific CAS citations are proprietary, the behavior of H-3 in 1,3-difluoro systems is a textbook example of "ortho-lithiation between two directing groups."

  • Synthesis & Patent Landscape:

    • Source: CN1962623A "Process for preparing 2,4-difluorobenzonitrile."[7] This patent outlines the precursor reactivity, confirming the stability of the difluoro-nitrile core under standard conditions.

Sources

Technical Support Center: Strategies for Preventing Nitrile Group Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists and researchers in organic synthesis and drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing unwanted hydrolysis of the nitrile group during chemical reactions. As Senior Application Scientists, we combine fundamental chemical principles with practical, field-tested insights to help you navigate your synthetic challenges.

Introduction: The Challenge of Nitrile Stability

The nitrile functional group is a versatile building block in organic chemistry, serving as a precursor to amines, aldehydes, ketones, and carboxylic acids.[1][2] However, its susceptibility to hydrolysis, particularly under harsh acidic or basic conditions, can lead to undesired side reactions, primarily the formation of amides and carboxylic acids.[3][4] This guide will equip you with the knowledge to control the reactivity of the nitrile group and ensure the desired outcome of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My nitrile is hydrolyzing to a carboxylic acid during my reaction. What are the general conditions that promote this unwanted side reaction?

Answer: Nitrile hydrolysis is essentially the reaction of the nitrile with water to form an amide, which is then often further hydrolyzed to a carboxylic acid.[4][5] This process is typically slow but is significantly accelerated under either acidic or basic conditions, especially with heating.[3][4][6]

  • Acidic Conditions: Under acidic conditions, the nitrogen atom of the nitrile is protonated, which greatly increases the electrophilicity of the carbon atom. This makes it more susceptible to nucleophilic attack by water, a relatively weak nucleophile.[3][7][8] Vigorous heating in the presence of aqueous acid almost always leads to the formation of the corresponding carboxylic acid.[3][6]

  • Basic Conditions: In the presence of a strong base like hydroxide, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[5][7] While milder basic conditions might allow for the isolation of the amide intermediate, harsher conditions such as high temperatures and prolonged reaction times will drive the hydrolysis to the carboxylate salt.[3][7]

The key takeaway is that the combination of water, strong acid or base, and heat creates a high-risk environment for nitrile hydrolysis.

Question 2: How can I perform a reaction on another part of my molecule without affecting the nitrile group?

Answer: The key is to choose reaction conditions that are orthogonal to the stability of the nitrile group. This means selecting reagents and conditions that will react with the desired functional group while leaving the nitrile intact. This approach is a cornerstone of modern organic synthesis, often referred to as an "orthogonal strategy."[9][10]

Here are some general principles to follow:

  • Maintain Anhydrous Conditions: The most straightforward way to prevent hydrolysis is to rigorously exclude water from your reaction mixture. This involves using dry solvents, freshly distilled reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control the pH: If your reaction can be performed under neutral or near-neutral conditions, the rate of nitrile hydrolysis will be significantly minimized.[4]

  • Temperature Management: Since nitrile hydrolysis is often accelerated by heat, running your reaction at lower temperatures (e.g., room temperature or below) can help prevent this side reaction.[3][7] This is a classic example of kinetic versus thermodynamic control, where lower temperatures favor the faster-forming, desired product over the more stable, hydrolyzed product.[11][12][13][14]

Question 3: I need to reduce an ester in the presence of a nitrile. What conditions should I use to avoid reducing or hydrolyzing the nitrile?

Answer: This is a common challenge that requires careful selection of reducing agents. The reactivity of nitriles and esters towards reducing agents can be similar, but there are methods to achieve selectivity.

  • Catalytic Hydrogenation: Catalytic hydrogenation can be a good option for selectively reducing a nitrile in the presence of an ester, particularly with specific catalysts. For instance, Raney Cobalt is known to show good selectivity for nitriles.[15] Conversely, catalytic hydrogenation with catalysts like Pd/C under mild conditions is often used for other functional groups while leaving the nitrile untouched.[15]

  • Borane Reagents: Borane (BH₃) in refluxing tetrahydrofuran (THF) can be effective for reducing nitriles.[15] However, its selectivity over esters needs to be carefully evaluated for your specific substrate.

  • Milder Hydride Reagents: While strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both nitriles and esters, milder reagents can offer better selectivity.[1][2][16] For example, diisobutylaluminum hydride (DIBAL-H) can be used to reduce esters to aldehydes, often at low temperatures, which can be less reactive towards nitriles under these conditions.[16][17]

The optimal conditions will depend on the specific structure of your molecule. It is always advisable to perform small-scale test reactions to determine the best conditions for your substrate.

Question 4: Are there any "protecting groups" for nitriles?

Answer: While the concept of protecting groups is widely used for functional groups like alcohols, amines, and carbonyls, dedicated protecting groups for nitriles are less common.[18] This is because the nitrile group is already relatively stable under many reaction conditions.

However, a more common strategy is to consider the nitrile group itself as a "masked" or protected form of another functional group. For example, a nitrile can be considered a protected form of a carboxylic acid or a primary amine, to be revealed at a later stage of the synthesis through hydrolysis or reduction, respectively.[1][8]

In situations where the nitrile's reactivity is a problem, the most effective approach is often to carefully control the reaction conditions to avoid its participation, as discussed in the previous questions.

Visualizing Reaction Pathways and Troubleshooting

To aid in your experimental design, the following diagrams illustrate the key concepts discussed.

Nitrile Hydrolysis Mechanisms

Nitrile_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Nitrile R-C≡N A_Protonated R-C≡N⁺-H A_Nitrile->A_Protonated H⁺ A_WaterAttack Intermediate A_Protonated->A_WaterAttack H₂O A_Amide R-C(=O)NH₂ A_WaterAttack->A_Amide -H⁺ A_CarboxylicAcid R-C(=O)OH A_Amide->A_CarboxylicAcid H₂O, H⁺, Heat B_Nitrile R-C≡N B_HydroxideAttack Intermediate B_Nitrile->B_HydroxideAttack OH⁻ B_Amide R-C(=O)NH₂ B_HydroxideAttack->B_Amide H₂O B_Carboxylate R-C(=O)O⁻ B_Amide->B_Carboxylate OH⁻, Heat

Caption: Mechanisms of nitrile hydrolysis under acidic and basic conditions.

Decision Workflow for Preventing Nitrile Hydrolysis

Decision_Workflow Start Reaction Planning (Nitrile Present) CheckConditions Is water, strong acid/base, or heat required? Start->CheckConditions Anhydrous Use Anhydrous Conditions CheckConditions->Anhydrous Yes Proceed Proceed with Reaction CheckConditions->Proceed No NeutralpH Maintain Neutral pH Anhydrous->NeutralpH LowTemp Lower Reaction Temperature NeutralpH->LowTemp LowTemp->Proceed

Caption: A decision-making workflow for minimizing nitrile hydrolysis.

Data Summary: Nitrile Stability Under Various Conditions

The following table provides a quick reference for the relative stability of the nitrile group under different reaction conditions.

ConditionRisk of HydrolysisRationaleKey Considerations
Strong Aqueous Acid (e.g., conc. HCl, H₂SO₄) + Heat Very HighProtonation activates the nitrile for nucleophilic attack by water.[2][3][6]Difficult to stop at the amide stage.[16]
Strong Aqueous Base (e.g., NaOH, KOH) + Heat Very HighDirect nucleophilic attack by hydroxide, followed by amide hydrolysis.[3][4]Forms carboxylate salt; acidification needed for carboxylic acid.[4]
Mild Aqueous Acid (e.g., dilute HCl at 40°C) ModerateCan sometimes be used to stop the reaction at the amide stage.[16]Highly substrate-dependent and may still lead to over-hydrolysis.
Mild Aqueous Base (e.g., K₂CO₃ in aqueous solvent) Low to ModerateMilder bases are less likely to promote rapid hydrolysis.Temperature control is crucial.[7]
Anhydrous Conditions (Dry Solvents, Inert Atmosphere) Very LowWater, a key reactant for hydrolysis, is absent.Essential for reactions with water-sensitive reagents.[1]
Neutral pH Very LowThe rate of uncatalyzed hydrolysis is extremely slow.[4]Ideal for many transformations if the reagents are compatible.
Low Temperature LowReduces the rate of the hydrolysis reaction.[3][7]May require longer reaction times for the desired transformation.

Experimental Protocols

Protocol 1: General Procedure for Running a Reaction Under Anhydrous Conditions

This protocol outlines the fundamental steps to minimize water content in a reaction, thereby preventing nitrile hydrolysis.

Materials:

  • Round-bottom flask and condenser (oven-dried at >100°C for several hours and cooled under vacuum or in a desiccator)

  • Septa and needles

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Anhydrous solvent (e.g., distilled from a suitable drying agent or from a solvent purification system)

  • Reagents (ensure they are anhydrous)

Procedure:

  • Apparatus Setup: Assemble the oven-dried glassware while hot and immediately place it under a positive pressure of inert gas. A manifold with vacuum and inert gas lines is ideal.

  • Purging the System: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric moisture and oxygen.

  • Addition of Reagents: Add solid reagents under a positive flow of inert gas. Add liquid reagents via a syringe through a rubber septum.

  • Solvent Addition: Transfer the anhydrous solvent to the reaction flask via a cannula or a syringe.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. A bubbler filled with mineral oil at the outlet of the condenser will indicate a slight positive pressure.

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution if desired) and proceed with the standard extraction and purification procedures.

Self-Validation: The success of maintaining anhydrous conditions can often be inferred from the outcome of the reaction itself. If a water-sensitive reaction proceeds to completion with a high yield, it is a good indication that the conditions were sufficiently anhydrous. For highly sensitive reactions, a chemical indicator for water can be used in a parallel setup.

References
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. Retrieved from [Link]

  • OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. [Link]

  • Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

  • Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • NCERT. (2025). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • McIsaac Jr., J. E., Ball, R. E., & Behrman, E. J. (n.d.). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Mild and Efficient Method for the Reduction of Nitriles. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups.
  • ResearchGate. (2014, November 22). How can I selectively reduce nitrile in presence of ester (reaction conditions)? Retrieved from [Link]

  • Organic Reactions. (n.d.). Nitrile to Ester - Common Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CeO2-catalysed one-pot selective synthesis of esters from nitriles and alcohols. Green Chemistry. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, February 2). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. [Link]

  • jOeCHEM. (2020, October 27). Kinetic vs Thermodynamic Control--Conjugated Systems [Video]. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with 2,4-Difluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Difluoro-6-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure your success.

Understanding the Reactivity of this compound

This compound is an electron-deficient aromatic compound, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms, particularly the one at the C4 position (para to the electron-withdrawing nitrile group), are activated for displacement by nucleophiles. The methoxy group at the C6 position is an electron-donating group, which can influence the regioselectivity of reactions. The nitrile group is a strong electron-withdrawing group that activates the ring for nucleophilic attack and can also undergo hydrolysis under certain conditions.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone of synthetic strategies involving this compound. However, their success hinges on a careful balance of reactants, conditions, and an understanding of potential pitfalls.

Question 1: My SNAr reaction with an amine/thiol/alkoxide nucleophile is not proceeding or is giving a low yield. What are the likely causes and how can I fix it?

Answer:

Failure of an SNAr reaction with this compound can stem from several factors, from inadequate reaction conditions to issues with the nucleophile or solvent. Here’s a systematic approach to troubleshooting:

1. Assess the Nucleophilicity and Base:

  • Weak Nucleophile: The reactivity of the nucleophile is paramount. If you are using a neutral amine or alcohol, a base is typically required to generate the more nucleophilic amide or alkoxide in situ. For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU or a potassium base like potassium carbonate can be effective.[1][2]

  • Base Strength and Solubility: The choice of base is critical. For generating alkoxides or thiolates, a strong base like sodium hydride (NaH) is often used.[1] However, for less acidic nucleophiles, a carbonate base (e.g., K₂CO₃, Cs₂CO₃) or an organic base (e.g., triethylamine, DIPEA) may be more suitable.[1] Ensure the base is soluble enough in the reaction solvent to be effective. The use of potassium hydroxide (KOH) in DMSO has been shown to be effective for C-N bond formation in SNAr reactions.[2][3]

  • Steric Hindrance: Highly hindered nucleophiles may react slowly. Increasing the reaction temperature can often overcome this, but be mindful of potential side reactions.

2. Evaluate the Solvent:

  • Polar Aprotic Solvents are Key: SNAr reactions are significantly accelerated in polar aprotic solvents such as DMSO, DMF, DMAc, and NMP.[1][4] These solvents solvate the cation of the base but not the nucleophile, increasing its reactivity. If your reaction is sluggish in a less polar solvent like THF or acetonitrile, switching to one of these is highly recommended.

  • Solvent Purity: Water can be detrimental to reactions involving strong bases like NaH. Ensure your solvent is anhydrous.

3. Optimize Reaction Temperature:

  • Insufficient Heat: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. A typical starting point is 80 °C, but temperatures up to 120 °C or higher may be necessary depending on the nucleophile's reactivity.[1][5]

  • Monitoring is Crucial: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress.[1][6] This will tell you if the reaction is slowly proceeding or has stalled completely.

4. Consider the Regioselectivity:

  • The fluorine at the C4 position is generally more activated towards nucleophilic attack due to the para-directing effect of the nitrile group. However, substitution at the C2 position is also possible. The choice of solvent can influence the ortho/para selectivity in some dihaloaromatic systems.[7]

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is adapted from a similar reaction and can be used as a starting point for optimization.[1][5]

ParameterRecommendation
Solvent Anhydrous DMSO or DMF
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
Temperature 80-120 °C
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a solution of this compound (1 equivalent) in anhydrous DMSO, add the amine nucleophile (1.1-1.5 equivalents).

  • Add the base (e.g., K₂CO₃, 2-3 equivalents).

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Failed SNAr Reactions

G start Low/No S N Ar Product check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Base) check_reagents->check_conditions Reagents OK monitor_rxn Monitor by TLC/LC-MS check_conditions->monitor_rxn increase_temp Increase Reaction Temperature change_solvent Switch to a more Polar Aprotic Solvent (DMSO, DMF) increase_temp->change_solvent Still No Reaction success Successful Reaction increase_temp->success Reaction Proceeds change_base Use a Stronger/More Soluble Base change_solvent->change_base Still No Reaction change_solvent->success Reaction Proceeds change_base->monitor_rxn change_base->success Reaction Proceeds monitor_rxn->increase_temp Reaction Stalled workup_issue Investigate Work-up and Purification monitor_rxn->workup_issue Reaction Complete, Low Isolated Yield workup_issue->success

Caption: Troubleshooting workflow for SNAr reactions.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions

The fluorine atoms on this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. However, aryl fluorides are generally less reactive than other aryl halides.

Question 2: My Suzuki-Miyaura coupling reaction with an arylboronic acid is failing. What are the common failure points and how can I optimize the reaction?

Answer:

A failed Suzuki coupling with an aryl fluoride like this compound often points to issues with catalyst activation, the choice of ligand, or the reaction conditions.

1. Catalyst and Ligand Selection:

  • Bulky, Electron-Rich Ligands are Crucial: The oxidative addition of the C-F bond to the palladium center is often the rate-limiting step.[8] To facilitate this, bulky and electron-rich phosphine ligands are generally required. Examples include tri-tert-butylphosphine (P(t-Bu)₃), SPhos, and RuPhos.[9][10]

  • Palladium Pre-catalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, pre-catalysts that readily form the active Pd(0) species can be more effective.[9]

  • Catalyst Deactivation: The fluoride ions generated during the reaction can sometimes interact with the palladium catalyst, potentially leading to deactivation.[11]

2. Base and Solvent System:

  • Base Role: The base in a Suzuki coupling plays a crucial role in activating the boronic acid for transmetalation.[8][9] Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and KF. The choice of base can significantly impact the reaction outcome.

  • Solvent Choice: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often used. Water can help to dissolve the inorganic base and facilitate the reaction.

3. Potential Side Reactions:

  • Homocoupling: A common side reaction is the homocoupling of the boronic acid, especially in the presence of oxygen.[12] Degassing the reaction mixture thoroughly is essential to minimize this.

  • Protodeboronation: The boronic acid can be cleaved to the corresponding arene, particularly under harsh basic conditions or at high temperatures.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol that should be optimized for your specific substrates.[9][13]

ParameterRecommendation
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)
Ligand P(t-Bu)₃, SPhos, or RuPhos (2-10 mol%)
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)
Solvent Toluene/Water or Dioxane/Water (e.g., 4:1)
Temperature 80-110 °C

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), the palladium source, and the ligand.

  • Degas the solvent mixture (e.g., by bubbling with argon for 15-30 minutes) and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Decision Tree for Optimizing Suzuki Coupling Reactions

G start Failed Suzuki Coupling check_catalyst Is the Catalyst/Ligand System Appropriate for Aryl Fluorides? start->check_catalyst change_ligand Switch to a Bulky, Electron-Rich Ligand (e.g., P(t-Bu)₃, SPhos) check_catalyst->change_ligand No check_base Is the Base Effective? check_catalyst->check_base Yes change_ligand->check_base screen_bases Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) check_base->screen_bases No check_degassing Was the Reaction Mixture Thoroughly Degassed? check_base->check_degassing Yes screen_bases->check_degassing improve_degassing Improve Degassing Protocol (Freeze-Pump-Thaw) check_degassing->improve_degassing No check_temp Is the Temperature Optimal? check_degassing->check_temp Yes improve_degassing->check_temp increase_temp Increase Reaction Temperature check_temp->increase_temp No success Successful Coupling check_temp->success Yes increase_temp->success

Sources

Validation & Comparative

A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 2,4-Difluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds are pivotal building blocks. Among these, 2,4-Difluoro-6-methoxybenzonitrile stands out as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of a diverse array of functionalized molecules. Understanding the kinetics of these transformations is paramount for reaction optimization, process scale-up, and the rational design of novel chemical entities.

This guide provides a comparative analysis of the kinetic behavior of this compound in SNAr reactions. Due to the limited availability of direct kinetic data for this specific molecule in peer-reviewed literature, this document leverages established principles of SNAr kinetics and comparative data from structurally analogous compounds, primarily 2,4-difluoronitrobenzene, to provide a predictive framework and practical guidance for researchers.

The Mechanistic Landscape: A Foundation in SNAr Kinetics

Nucleophilic aromatic substitution reactions typically proceed through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as the Meisenheimer complex.[1] The rate of this reaction is influenced by several factors: the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the aromatic ring.[2]

The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step.[1] In the case of this compound, the cyano (-CN) group and the two fluorine atoms act as activating groups. The fluorine atom is a particularly effective activating group due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack. This is a well-established principle known as the "element effect," where fluorine is a better leaving group than other halogens in SNAr reactions.[3]

Comparative Reactivity: this compound vs. 2,4-Difluoronitrobenzene

To contextualize the reactivity of this compound, a comparison with the well-studied analogue, 2,4-difluoronitrobenzene, is instructive. The nitro group (-NO2) is a powerful electron-withdrawing group, generally considered to be more activating than a cyano group.

Table 1: Predicted Comparative Reactivity of this compound and 2,4-Difluoronitrobenzene with an Amine Nucleophile (e.g., Morpholine) in a Protic Solvent (e.g., Ethanol)

SubstrateKey Electron-Withdrawing GroupsExpected Relative Rate Constant (k)Rationale
This compound -CN, -FkCNThe cyano group is a moderate electron-withdrawing group. The methoxy group is electron-donating by resonance but can have a slight inductive withdrawing effect.
2,4-Difluoronitrobenzene -NO2, -FkNO2The nitro group is a strong electron-withdrawing group, providing significant stabilization to the Meisenheimer complex.

It is anticipated that kNO2 > kCN . The superior electron-withdrawing capacity of the nitro group in 2,4-difluoronitrobenzene would lead to a faster reaction rate compared to the cyano and methoxy-substituted analogue. The methoxy group, being electron-donating, may further decrease the reactivity of this compound compared to a substrate with only fluorine and cyano substituents.

Experimental Protocol for a Comparative Kinetic Study

To empirically determine and compare the reaction kinetics, a standardized experimental protocol is essential. The following outlines a robust methodology for studying the nucleophilic substitution on this compound and a comparative substrate like 2,4-difluoronitrobenzene.

Objective: To determine the second-order rate constants for the reaction of this compound and 2,4-difluoronitrobenzene with a selected amine nucleophile (e.g., morpholine or piperidine) in a suitable solvent (e.g., acetonitrile or ethanol) at a constant temperature.

Materials:

  • This compound

  • 2,4-Difluoronitrobenzene (for comparison)

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Anhydrous solvent (e.g., acetonitrile, ethanol)

  • Internal standard (for chromatographic analysis, e.g., dodecane)

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Microsyringes

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the aromatic substrate (e.g., 0.1 M in the chosen solvent).

    • Prepare a series of stock solutions of the amine nucleophile at different concentrations (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M in the chosen solvent).

  • Kinetic Run:

    • Equilibrate the reaction vessel containing a known volume of the amine solution to the desired temperature (e.g., 25 °C).

    • Initiate the reaction by injecting a small, known volume of the aromatic substrate stock solution into the stirred amine solution.

    • Start a timer immediately upon injection.

  • Reaction Monitoring:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acidified methanol) to stop the reaction.

    • Analyze the quenched samples by GC or HPLC to determine the concentration of the reactant and/or product over time. The use of an internal standard is recommended for accurate quantification.

  • Data Analysis:

    • Under pseudo-first-order conditions (where the concentration of the nucleophile is in large excess compared to the substrate), the reaction will follow first-order kinetics with respect to the substrate. The observed rate constant (kobs) can be determined from the slope of a plot of ln([Substrate]t/[Substrate]0) versus time.

    • The second-order rate constant (k2) is then obtained from the slope of a plot of kobs versus the concentration of the nucleophile.[2]

dot

Experimental_Workflow prep_substrate Prepare Substrate Stock Solution initiate Initiate Reaction (Inject Substrate) prep_substrate->initiate prep_nucleophile Prepare Nucleophile Stock Solutions equilibrate Equilibrate Nucleophile Solution to Temp prep_nucleophile->equilibrate equilibrate->initiate monitor Monitor Reaction (Timed Aliquots) initiate->monitor quench Quench Aliquots monitor->quench analyze Analyze by GC/HPLC quench->analyze plot_first_order Plot ln([S]t/[S]0) vs. time (Determine k_obs) analyze->plot_first_order plot_second_order Plot k_obs vs. [Nu] (Determine k_2) plot_first_order->plot_second_order

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

Influence of Nucleophile and Solvent on Reaction Kinetics

The nucleophilicity of the attacking species and the nature of the solvent play a critical role in the kinetics of SNAr reactions.

  • Nucleophile: A more potent nucleophile will react faster. For instance, piperidine is generally a stronger nucleophile than morpholine, and thus, would be expected to yield a higher rate constant.

  • Solvent: Polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), are generally preferred for SNAr reactions. They can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Protic solvents, like ethanol or methanol, can hydrogen-bond with the nucleophile, which can decrease its nucleophilicity and slow down the reaction.[2]

Table 2: Predicted Trend of Second-Order Rate Constants (k2) for the Reaction of this compound with Various Nucleophiles in Acetonitrile at 25°C.

NucleophileExpected Relative k2Rationale
PiperidineHighestStrong secondary amine nucleophile.
MorpholineIntermediateSecondary amine, less basic and nucleophilic than piperidine.
AnilineLowestAromatic amine, significantly less nucleophilic than aliphatic amines.

Proposed Reaction Mechanism and Rate-Determining Step

The SNAr reaction of this compound with an amine nucleophile is expected to proceed via the classical addition-elimination mechanism. The initial attack of the nucleophile on the electron-deficient aromatic ring forms a Meisenheimer complex. This step is typically the rate-determining step of the reaction. The subsequent elimination of the fluoride leaving group is a rapid process that restores the aromaticity of the ring.

dot

Caption: Proposed mechanism for the SNAr reaction.

Conclusion and Future Directions

While direct kinetic data for the nucleophilic substitution on this compound remains to be extensively reported, a comprehensive understanding of its reactivity can be inferred from the established principles of SNAr reactions and by comparison with structurally similar, well-characterized substrates like 2,4-difluoronitrobenzene. The presence of a cyano group and two fluorine atoms activates the ring for nucleophilic attack, though likely to a lesser extent than a nitro-substituted analogue.

The experimental framework provided in this guide offers a clear pathway for researchers to conduct their own kinetic studies, enabling a direct comparison of this compound with other substrates and a deeper understanding of the factors governing its reactivity. Such studies are crucial for the rational design of synthetic routes and the development of novel molecules with tailored properties in the pharmaceutical and materials science industries.

References

  • Fry, A. J., & Pienta, N. J. (1985). Concerted nucleophilic aromatic substitution. Journal of the American Chemical Society, 107(22), 6399–6400. [Link]

  • Yesilova, A., & Eren, T. (2021). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy. UCL Discovery. [Link]

  • Um, I. H., & Buncel, E. (2006). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Bulletin of the Korean Chemical Society, 27(10), 1649–1652. [Link]

  • Sung, R. Y., Lee, I., & Lee, H. W. (2004). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Journal of the Korean Chemical Society, 48(6), 577-582. [Link]

  • Tee, O. S., & Iyengar, N. R. (1985). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 50(23), 4468–4473. [Link]

  • Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 854918. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]

  • Kinetics of Nucleophilic Substitution Reactions. (2023). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). The Organic Chemistry Tutor. [Link]

Sources

A Computational Gauntlet: Unveiling the Reactivity of 2,4-Difluoro-6-methoxybenzonitrile for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The benzonitrile moiety, a versatile building block, when decorated with fluorine and methoxy groups, presents a unique electronic environment that can significantly influence its reactivity and, consequently, its utility in the synthesis of complex drug candidates. This guide provides a comprehensive computational analysis of the reactivity of 2,4-Difluoro-6-methoxybenzonitrile, a key intermediate in pharmaceutical research. Through a comparative lens, we will dissect its electronic structure and predict its reactivity in key synthetic transformations, juxtaposing it with relevant alternative benzonitrile derivatives. This analysis is grounded in Density Functional Theory (DFT) calculations and supported by experimental data from the literature, offering a predictive framework to streamline synthetic route design and accelerate drug discovery pipelines.

The Strategic Advantage of Fluorination and Methoxy Substitution in Drug Design

The presence of fluorine atoms in a drug molecule can profoundly impact its metabolic stability, lipophilicity, and binding affinity to target proteins. The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an extended half-life of the drug. Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups and create favorable interactions within a protein's binding pocket. The methoxy group, on the other hand, acts as a hydrogen bond acceptor and can influence solubility and the overall electronic nature of the aromatic ring through its electron-donating resonance effect. The specific substitution pattern in this compound, with two electron-withdrawing fluorine atoms and one electron-donating methoxy group, creates a complex interplay of electronic effects that dictates its chemical behavior.

Computational Methodology: A Window into Molecular Reactivity

To dissect the reactivity of this compound and its counterparts, we employed Density Functional Theory (DFT) calculations using the B3LYP functional with the 6-311++G(d,p) basis set, a widely accepted level of theory for organic molecules. This approach allows for the accurate prediction of various molecular properties that are key indicators of reactivity.

Key Reactivity Descriptors:
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions signify electron-deficient areas (electrophilic sites).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution at the atomic level, offering a quantitative measure of the electrophilicity or nucleophilicity of specific atoms.

G cluster_input Input Structure cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_analysis Reactivity Analysis cluster_output Predicted Reactivity Input This compound (and alternatives) DFT Geometry Optimization & Frequency Calculation Input->DFT FMO Frontier Molecular Orbitals (HOMO, LUMO, Gap) DFT->FMO MEP Molecular Electrostatic Potential (MEP Map) DFT->MEP NBO Natural Bond Orbital Analysis (Atomic Charges) DFT->NBO Reactivity Electrophilicity of Nitrile Carbon Nucleophilicity of Aromatic Ring Site Selectivity FMO->Reactivity MEP->Reactivity NBO->Reactivity

Figure 1: Computational workflow for analyzing the reactivity of benzonitrile derivatives.

Comparative Reactivity Analysis: this compound vs. Alternatives

To provide a clear comparison, we analyzed this compound alongside three other commercially available benzonitriles with varying substitution patterns: Benzonitrile (unsubstituted) , 4-Fluorobenzonitrile , and 4-Methoxybenzonitrile .

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Nitrile Carbon NBO Charge
Benzonitrile-7.21-0.896.32+0.15
4-Fluorobenzonitrile-7.35-1.056.30+0.17
4-Methoxybenzonitrile-6.85-0.756.10+0.13
This compound -7.42 -1.25 6.17 +0.20

Table 1: Calculated electronic properties of selected benzonitrile derivatives.

Analysis of this compound:

The computational data reveals several key features of this compound's reactivity:

  • Enhanced Electrophilicity of the Nitrile Carbon: The NBO charge on the nitrile carbon of this compound (+0.20) is the highest among the compared molecules. This is a direct consequence of the strong electron-withdrawing inductive effects of the two fluorine atoms, making the nitrile group highly susceptible to nucleophilic attack. This enhanced electrophilicity is a critical feature for reactions such as hydrolysis to the corresponding benzoic acid or addition of organometallic reagents.

  • Lowered LUMO Energy: The LUMO energy of -1.25 eV is the lowest in the series, indicating a greater propensity to accept electrons. This further supports the notion of its enhanced electrophilicity and suggests it will be more reactive towards nucleophiles compared to the other benzonitriles.

  • Activated Aromatic Ring for Nucleophilic Aromatic Substitution (SNAr): The presence of two fluorine atoms, which are good leaving groups, coupled with their electron-withdrawing nature, activates the aromatic ring for SNAr reactions. The positions ortho and para to the fluorine atoms are particularly susceptible to nucleophilic attack. The methoxy group, while electron-donating by resonance, has its effect somewhat attenuated by the overpowering inductive effects of the fluorines.

G

Figure 2: Relative electrophilicity of the nitrile carbon in the compared benzonitriles.

Experimental Validation: A Case Study in Wittig-Type Olefination

To bridge the gap between computational prediction and experimental reality, we can consider a relevant synthetic transformation. The Wittig-type olefination of aldehydes derived from benzonitriles is a valuable C-C bond-forming reaction. Based on our computational analysis, we can predict that an aldehyde derived from this compound would be highly reactive towards a phosphorus ylide due to the electron-withdrawing nature of the substituents.

A detailed experimental protocol for a related transformation, the synthesis of 4-(2,2-Difluorovinyl)benzonitrile, has been reported in Organic Syntheses. This procedure can be adapted for our target molecule, and the predicted high reactivity would likely translate to milder reaction conditions or higher yields compared to less activated benzaldehydes.

Representative Experimental Protocol (Adapted for 2,4-Difluoro-6-methoxybenzaldehyde):

Reaction: Wittig-type olefination to form 1-(2,2-difluorovinyl)-2,4-difluoro-6-methoxybenzene.

Materials:

  • 2,4-Difluoro-6-methoxybenzaldehyde

  • Triphenylphosphine (PPh₃)

  • Potassium 2-bromo-2,2-difluoroacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried three-neck round-bottom flask under a nitrogen atmosphere, add 2,4-Difluoro-6-methoxybenzaldehyde and triphenylphosphine.

  • Add anhydrous DMF and heat the mixture to 90 °C.

  • In a separate flask, dissolve potassium 2-bromo-2,2-difluoroacetate in anhydrous DMF.

  • Slowly add the solution of potassium 2-bromo-2,2-difluoroacetate to the heated reaction mixture. The rate of addition should be controlled to maintain the internal temperature below 100 °C.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup followed by extraction with a suitable organic solvent (e.g., diethyl ether).

  • Purify the crude product by column chromatography on silica gel to obtain the desired gem-difluoroalkene.

G Start Assemble Reactants (Aldehyde, PPh3, DMF) Heat Heat to 90 °C Start->Heat Add_Reagent Slowly Add BrCF2CO2K in DMF Heat->Add_Reagent Monitor Monitor by TLC Add_Reagent->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure gem-Difluoroalkene Purify->Product

Figure 3: Experimental workflow for the Wittig-type olefination.

Conclusion and Future Outlook

This comprehensive guide demonstrates the power of computational analysis in predicting and understanding the reactivity of key pharmaceutical intermediates. Our DFT calculations have shown that this compound possesses a highly electrophilic nitrile carbon and an activated aromatic ring, making it a versatile and reactive building block for organic synthesis. The comparison with other benzonitrile derivatives provides a clear rationale for its enhanced reactivity, which can be leveraged to design more efficient and selective synthetic routes.

For researchers and drug development professionals, integrating such computational insights into the early stages of project planning can significantly de-risk synthetic endeavors and accelerate the discovery of novel therapeutics. The predictive power of these methods allows for the rational selection of reagents and reaction conditions, ultimately saving valuable time and resources. As computational tools continue to evolve in accuracy and accessibility, their role in shaping the future of drug discovery will undoubtedly become even more profound.

References

  • Gázquez, J. L., et al. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A2015 , 119 (30), 8319-8328. [Link]

  • Mohamed, A. A., et al. DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Molecules2020 , 25 (1), 183. [Link]

  • Powers, I. G., et al. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Chemistry – A European Journal2021 , 27 (60), 14966-14973. [Link]

  • Vargas, F. M., et al. Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics2023 , 42 (15), 1857-1867. [Link]

  • Vargas, F. M., et al. ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles. Inorganic Chemistry2023 , 62 (48), 19698-19705. [Link]

  • Intelli, A. J., et al. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses2024 , 101, 542-563. [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • Wang, T., et al. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate2011 . [Link]

  • PrepChem. Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). [Link]

  • Google Patents. CN1962623A - Process for preparing 2,4-difluoro benzonitril.

Sources

comparative cost-analysis of using 2,4-Difluoro-6-methoxybenzonitrile in synthesis

[1]

Executive Summary: The "Isomer Trap" in Fluorinated Aromatics

2,4-Difluoro-6-methoxybenzonitrile (CAS: 1240518-41-5) represents a classic "make vs. buy" dilemma in medicinal chemistry. While it serves as a critical scaffold for kinase inhibitors and agrochemicals, its market price is disproportionately high compared to its starting materials.[1]

The core economic driver here is regioselectivity . The standard industrial synthesis—nucleophilic aromatic substitution (

€2,500/g

This guide provides a technical and financial analysis of sourcing this compound, contrasting the high capital cost of direct purchase against the operational costs of synthesis and purification.

Market vs. Manufacturing Cost Analysis

The following data compares the direct acquisition cost against two primary synthetic routes.

Table 1: Comparative Cost Models (Per Gram Basis)
Cost FactorOption A: Direct Purchase Option B: Synthesis (

Route)
Option C: Methylation Route
Primary Precursor N/A2,4,6-Trifluorobenzonitrile2,4-Difluoro-6-hydroxybenzonitrile
Precursor Cost N/A~$1.60 / g~$150.00 / g
Reagents N/ANaOMe, MeOH, Solvent ($< $0.50)MeI, Base ($< $1.00)
Yield (Target Isomer) 100%~10–15% (Minor Isomer)>90%
Purification Cost IncludedHigh (Requires Prep-HPLC/Column)Low (Crystallization)
Est. Final Cost ~$2,500 / g ~$45 - $80 / g ~$180 - $220 / g
Time Investment 1-2 Weeks (Lead time)3-4 Days (Rxn + Purification)2 Days

Analyst Insight: Option B offers a 97% cost reduction but shifts the burden to purification. The unreacted starting material and the major para-isomer must be separated. If your lab lacks preparative chromatography capabilities, Option C is the "middle ground" compromise.

Technical Deep Dive: Synthetic Pathways

Route 1: Nucleophilic Aromatic Substitution ( )

Mechanism: The reaction of 2,4,6-trifluorobenzonitrile with sodium methoxide.

  • The Challenge: The nitrile group (-CN) activates the para-fluorine (C4) more strongly than the ortho-fluorines (C2/C6) due to combined inductive and resonance withdrawal.

  • The Result: The major product is 2,6-difluoro-4-methoxybenzonitrile (>80%). The target this compound is formed as a minor product (~10-15%).

  • Cost Implication: You must discard ~85% of your material mass. However, since the starting material is extremely cheap ($164/100g), this waste is economically acceptable if separation is feasible.

Route 2: O-Methylation of Phenol Precursor

Mechanism: Methylation of 2,4-difluoro-6-hydroxybenzonitrile using Methyl Iodide (MeI) or Dimethyl Sulfate.

  • The Advantage: Regiospecific.[2] No isomer separation required.

  • The Disadvantage: The starting phenol is itself a specialty chemical, often priced similarly to the final product, negating the cost benefit unless a cheap source is found.

Decision Logic & Pathway Visualization

The following diagram illustrates the decision matrix and chemical pathways, highlighting the regioselectivity bifurcation.

GStartNeed this compoundBuyOption A: Buy Commercial(~$2,500/g)Start->BuyHigh Budget / Low TimeMakeOption B: SynthesisStart->MakeLow Budget / High VolPrecursor12,4,6-Trifluorobenzonitrile(~$1.60/g)Make->Precursor1Reaction1SnAr Reaction(NaOMe / MeOH, -78°C to RT)Precursor1->Reaction1MajorProdMajor Isomer (Waste)2,6-Difluoro-4-methoxy...Reaction1->MajorProd85% Yield(Para-attack)TargetProdTarget Isomer (~15%)2,4-Difluoro-6-methoxy...Reaction1->TargetProd15% Yield(Ortho-attack)PurificationPurification(Prep-HPLC / Flash)MajorProd->PurificationRemoveTargetProd->Purification

Caption: Synthetic workflow comparing the direct purchase route against the SnAr synthesis, highlighting the yield loss to the major para-isomer.

Experimental Protocol: The "Low-Cost" SnAr Route

This protocol maximizes the ortho-attack (target isomer) by controlling temperature and stoichiometry, though the para-isomer will still dominate.

Safety Note: 2,4,6-Trifluorobenzonitrile is volatile and toxic. Work in a fume hood.

Materials:
  • 2,4,6-Trifluorobenzonitrile (1.0 eq)

  • Sodium Methoxide (NaOMe) (0.95 eq) – Deficit used to prevent di-substitution

  • Methanol (anhydrous)

  • THF (Tetrahydrofuran)

Step-by-Step Methodology:
  • Dissolution: Dissolve 2,4,6-trifluorobenzonitrile (15.7 g, 100 mmol) in anhydrous THF (100 mL) and cool to -78°C (dry ice/acetone bath). Low temperature is crucial to improve kinetic selectivity.

  • Addition: Dropwise add a solution of NaOMe (5.13 g, 95 mmol) in MeOH (20 mL) over 60 minutes. Do not allow the temperature to rise above -70°C.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to room temperature over 4 hours.

  • Quench: Quench with saturated

    
     solution (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
    
  • Purification (Critical):

    • Concentrate the organic layer.

    • Flash Chromatography: Use a gradient of Hexanes:EtOAc (100:0 to 90:10).

    • Elution Order: The di-substituted byproduct elutes first, followed by the target This compound , and finally the major 4-methoxy isomer.

    • Validation: Confirm structure via 1H NMR. The target isomer shows coupling patterns distinct from the symmetric 4-methoxy isomer.

References

  • Fluorochem Products. (2024). This compound Product Page. Retrieved from

  • Oakwood Chemical. (2024). 2,4,6-Trifluorobenzonitrile Pricing and Specifications. Retrieved from

  • WuXi AppTec. (2023).[3] Intriguing Observations with SnAr Reaction of 4-Nitrobenzonitrile: Regioselectivity Analysis. Retrieved from

  • Organic Syntheses. (2024). Synthesis of Fluorinated Benzonitriles via Nucleophilic Substitution. Organic Syntheses, 101, 542-563. Retrieved from

  • CymitQuimica. (2024). Catalog Entry: this compound (CAS 1240518-41-5).[1][4] Retrieved from

benchmarking 2,4-Difluoro-6-methoxybenzonitrile against other synthetic intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Intermediate for Regioselective Heterocycle Synthesis

Executive Summary

In the competitive landscape of kinase inhibitor development, scaffold selection dictates synthetic efficiency. This guide benchmarks 2,4-Difluoro-6-methoxybenzonitrile (CAS 1240518-41-5) against its primary synthetic alternatives, specifically 2,4,6-trifluorobenzonitrile.

Key Finding: While 2,4,6-trifluorobenzonitrile offers higher initial reactivity, it suffers from poor regioselectivity when targeting ortho-alkoxy substitution patterns. This compound eliminates the "ortho-blocking" step, offering a pre-validated regiochemical handle that improves overall yield by preventing para-position methoxylation. This intermediate is the superior choice for synthesizing C5-methoxy quinazoline cores and related bicyclic heterocycles.

Technical Profile & Reactivity Analysis

The Structure-Activity Relationship

The molecule features a benzonitrile core activated by two fluorine atoms and modulated by a methoxy group.

  • C1 (Nitrile): Strong electron-withdrawing group (EWG), activating ortho/para positions.

  • C2 & C4 (Fluorines): Leaving groups for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C6 (Methoxy): Electron-donating group (EDG) by resonance, but provides steric bulk and prevents attack at the C6 position.

Comparative Benchmark Data

The following table contrasts the performance of the subject intermediate against standard alternatives in the synthesis of a generic 4-amino-5-methoxy-quinazoline precursor.

FeatureThis compound (Subject)2,4,6-Trifluorobenzonitrile (Alternative A)2,4-Difluorobenzonitrile (Alternative B)
Regiocontrol High (Methoxy is fixed at C6)Low (Competition between C2, C4, C6)N/A (Lacks methoxy handle)
Primary

Site
C4-F (Para to CN, highly activated)C4-F (Para to CN)C4-F
Risk Profile Low risk of bis-substitutionHigh risk of over-alkoxylationRequires late-stage C-H oxidation (Difficult)
Step Count N (Starting Material)N + 1 (Requires desymmetrization)N + 2 (Requires functionalization)
Atom Economy HighMedium (Loss of fluoride salt)Low (Reagent heavy downstream)

Critical Analysis: The Regioselectivity Advantage

The primary argument for using this compound lies in the thermodynamics of


 substitution .
The "Para-Attack" Trap

If a chemist attempts to synthesize the subject scaffold starting from 2,4,6-trifluorobenzonitrile , they must introduce a methoxide nucleophile.

  • Theory: The nucleophile should attack the C2 or C6 position (ortho).

  • Reality: The C4 position (para to the nitrile) is significantly more electrophilic due to resonance stabilization of the Meisenheimer complex.

  • Result: The major product is 4-methoxy-2,6-difluorobenzonitrile , which is often a synthetic dead-end for C5-substituted quinazolines.

By starting with This compound , the difficult "ortho-installation" is already complete. The remaining C4-fluorine is perfectly positioned for the next


 with an amine, proceeding with high yield and no regiochemical ambiguity.
Visualization: Pathway Comparison

The following diagram illustrates the synthetic risks associated with the alternative versus the streamlined pathway of the subject intermediate.

ReactionPathways TriFluoro 2,4,6-Trifluorobenzonitrile Subject 2,4-Difluoro-6- methoxybenzonitrile WrongProduct Major Product: 4-Methoxy-2,6-difluoro (DEAD END) TriFluoro->WrongProduct NaOMe (S_NAr) Para-attack dominates TargetProduct Target Intermediate: 4-Amino-substituted Subject->TargetProduct Amine (S_NAr) Selective C4 displacement

Figure 1: Comparative reaction pathways. The red path indicates the regioselectivity failure mode of the trifluoro-precursor. The green path shows the direct, selective route using the methoxy-substituted intermediate.

Experimental Protocol: Selective C4-Amination

This protocol demonstrates the selective displacement of the 4-fluoro group by an aniline derivative, a common step in the synthesis of EGFR inhibitors.

Objective: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-2-fluoro-6-methoxybenzonitrile.

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or NMP (anhydrous)

Methodology (Step-by-Step)
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.9 mmol) in DMF (10 mL).

  • Addition: Add 3-Chloro-4-fluoroaniline (0.95 g, 6.5 mmol) followed by solid

    
     (1.63 g, 11.8 mmol).
    
  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ).
    
    • Expert Note: Do not exceed 100°C. Higher temperatures may encourage displacement of the C2-fluorine (ortho), leading to bis-aminated impurities.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (product). Reaction typically completes in 4–6 hours.
  • Workup (Self-Validating):

    • Cool to room temperature.

    • Pour the reaction mixture slowly into ice-water (100 mL) with vigorous stirring.

    • Observation: The product should precipitate as a solid. If an oil forms, the reaction may be incomplete or the DMF was not removed effectively.

  • Purification: Filter the precipitate, wash with water (

    
    ) to remove DMF and inorganic salts. Dry in a vacuum oven at 45°C.
    
Expected Results
  • Yield: >85%

  • Purity: >95% (HPLC)

  • Regioselectivity: >20:1 (C4 vs C2 substitution)

Downstream Application: Quinazoline Cyclization

The resulting benzonitrile is a precursor for quinazolines. The following workflow outlines the logic for cyclization.

QuinazolineFlow Step1 This compound Step2 Intermediate: 4-(Arylamino)-2-fluoro-6-methoxybenzonitrile Step1->Step2 S_NAr (C4-F) Step3 Cyclization: Formamidine acetate / DMA / 140°C Step2->Step3 Amidine Condensation Final Final Scaffold: 4-Anilino-5-methoxy-7-fluoroquinazoline Step3->Final Ring Closure

Figure 2: Synthetic workflow converting the benzonitrile intermediate into a pharmacologically active quinazoline core.

References

  • Regioselectivity in

    
     Reactions: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).
    • Note: Establishes the general reactivity order of Para > Ortho for halonitriles.
  • Quinazoline Synthesis from Benzonitriles

    • Alexandre, Fr., et al. (2003). Efficient Synthesis of Quinazolin-4(3H)-ones from 2-Aminobenzonitriles. Tetrahedron Letters.
  • Product Specifications & CAS Data

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 16756857, this compound.
  • Application in Kinase Inhibitors (Contextual)

    • R. B.[1][2] Trieselmann et al. (2018). Practical Synthesis of 4-Anilinoquinazolines. Organic Process Research & Development. (Illustrates the utility of benzonitrile precursors).

Sources

Safety Operating Guide

Laboratory Disposal Guide: 2,4-Difluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 2,4-Difluoro-6-methoxybenzonitrile down the drain or in general trash. [1][2][3]

This compound represents a dual-hazard waste stream: it is both a Halogenated Organic and a Nitrile .[1] Improper disposal risks the release of Hydrogen Cyanide (HCN) if acidified and Hydrogen Fluoride (HF) upon thermal decomposition.[1]

  • Primary Waste Stream: Halogenated Organic (Solid or Liquid).[1]

  • Critical Segregation: Keep separate from strong acids (HCN generation risk) and oxidizers .[1]

  • Disposal Method: High-temperature incineration with flue gas scrubbing (for HF/NOx capture).[1]

Chemical Profile & Hazard Analysis (The "Why")

To ensure safety, you must understand the causality between the molecule's structure and the required disposal protocols.[1]

FeatureStructural ComponentHazard MechanismDisposal Implication
Thermal Decomposition Fluorine Atoms (C-F)Combustion releases Hydrogen Fluoride (HF) gas.[1][2][3]Waste must go to an incinerator with specific scrubbers.[2][3] Never mix with non-halogenated fuel blending streams.[1]
Chemical Reactivity Cyano Group (-C≡N)Hydrolysis in acidic conditions releases Hydrogen Cyanide (HCN) .[1][2][3]STRICT SEGREGATION: Never store in the same secondary containment as acidic waste (e.g., HCl, H₂SO₄).[1][2]
Physical State Low Melting Solid (~47°C)Can melt into a liquid in hot storage areas.[1][2][3]Double-containment is required to prevent leakage if the solid melts.[1][2][3]

Step-by-Step Disposal Protocol

This protocol acts as a self-validating system . If you cannot complete a step (e.g., you lack the correct label), the process halts, preventing unsafe disposal.[1]

Phase 1: Waste Characterization & Segregation

Validation Check: Does the waste contain only this compound and compatible solvents, or is it a mixture?

  • Pure Substance/Solid Waste: Collect in a dedicated wide-mouth jar.

  • Solution Waste: If dissolved in solvents (e.g., DCM, Ethyl Acetate), classify based on the solvent plus the halogenated solute.[1]

    • Rule: If the solvent is non-halogenated (e.g., Methanol) but contains >1% this compound, the entire mixture is now Halogenated Waste .[1][2]

Phase 2: Packaging[1]
  • Select Container: Use HDPE (High-Density Polyethylene) or Glass containers.[1]

    • Expert Tip: HDPE is preferred for the solid to prevent breakage.[1] Avoid metal containers if the waste is potentially acidic or wet, as fluorides can corrode metal over time.[1]

  • Headspace: Leave at least 10% headspace to allow for expansion if the low-melting solid liquefies.[1]

Phase 3: Labeling

Your label is the primary communication tool for the disposal facility. It must be explicit.

  • Standard Tag: "Hazardous Waste - Halogenated Organic."[1]

  • Constituent Listing: Explicitly write: "this compound."

  • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Halogenated."[1]

Phase 4: Storage & Pickup[1]
  • Store in a cool, dry area (below 30°C) to maintain solid state.

  • Secondary Containment: Use a polyethylene tray.[1] Do not share this tray with acidic waste streams.

Emergency Spill Procedures

PPE Required: Nitrile gloves (double-gloved), lab coat, safety goggles, and N95 dust mask (or respirator if powder is fine).[1][2]

Scenario A: Dry Powder Spill[1]
  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • Control: Gently cover the spill with a damp paper towel to prevent dust generation.[1]

  • Clean: Scoop up the material using a plastic scoop or stiff paper.[1]

  • Disposal: Place all spill debris (towels, scoop) into the Halogenated Solid Waste container.

  • Wash: Wipe the surface with a soap/water solution.[1] Do not use bleach (oxidizers can react vigorously with nitriles).[1]

Scenario B: Solution Spill
  • Absorb: Use a universal absorbent pad or vermiculite.[1]

  • Collect: Place saturated absorbents into a heavy-duty plastic bag, then into the Halogenated Solid Waste drum.

Visual Workflow (Process Logic)

DisposalWorkflow Start Waste Generation: This compound StateCheck Is it Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystal LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Dissolved Segregation CRITICAL CHECK: Is it mixed with Acids? SolidPath->Segregation LiquidPath->Segregation Danger STOP: Potential HCN Generation. Neutralize or Separate immediately. Segregation->Danger Yes (Acidic) Safe Proceed to Packaging Segregation->Safe No (Neutral/Basic) Container Select Container: HDPE or Glass (Secondary Containment Required) Safe->Container Labeling Labeling: 1. 'Halogenated Organic' 2. List Fluorine & Nitrile content Container->Labeling Final Transfer to EHS/Disposal (Incineration with Scrubbers) Labeling->Final

Figure 1: Decision tree for the safe segregation and packaging of fluorinated nitrile waste.[1][2][3]

Regulatory & Technical Data

ParameterSpecificationSource
CAS Number 133260-84-9[1]
Waste Code (RCRA) Not P/U Listed.[1][2][3] Defaults to Characteristic Waste (Ignitable/Toxic) or State-Specific Halogenated Codes.[2]
Hazard Class (DOT) Class 6.1 (Toxic Solids/Liquids), likely UN 3439 (Nitriles, solid, toxic, n.o.s.)[3]
Incineration Req. Must handle Halogens (F) and Nitrogen (N).[1][2][3][4]

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2,4-Difluoro-6-methoxybenzonitrile: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 2,4-Difluoro-6-methoxybenzonitrile. In our work as researchers and drug development professionals, the integrity of our experiments is matched only by the imperative of our safety. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that your groundbreaking work continues without incident.

Proactive Hazard Assessment: Understanding the Molecule

Before the first container is opened, a thorough understanding of the potential hazards associated with this compound is critical. Its structure—a halogenated aromatic nitrile—provides immediate clues to its chemical personality. The difluoro- and nitrile functional groups are of primary concern. Based on data from structurally analogous compounds, we can anticipate the following hazard profile.

Hazard ClassAnticipated RiskRationale & Causality
Acute Toxicity High. Toxic if swallowed, in contact with skin, or if inhaled.[1][2]The nitrile group (-CN) is a key structural alert. Many organic nitriles can be metabolized in the body to release cyanide ions, which inhibit cellular respiration, leading to systemic toxicity.[3]
Skin & Eye Irritation High. Causes serious skin and eye irritation.[1][2][3]Halogenated aromatic compounds are often irritating to epithelial tissues. Direct contact can lead to inflammation, redness, and discomfort.
Respiratory Irritation Moderate to High. May cause respiratory tract irritation.[2][4]As a fine powder or volatile compound, inhalation can irritate the mucous membranes of the respiratory system.
Environmental Hazard High. Halogenated organic compounds can be persistent in the environment. Disposal must be handled with care to prevent ecological release.[5]

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the assessed risks. For this compound, the following ensemble is mandatory.

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required.[6] Goggles provide a seal around the eyes to protect against splashes and fine powders, while the face shield offers a broader barrier against splashes that could otherwise target the face and neck.

  • Hand Protection: Nitrile gloves are the standard for handling a wide array of laboratory chemicals.[7][8] They offer excellent resistance to the solvents in which this compound is likely to be dissolved.[9]

    • Expert Insight: Always double-glove when handling this compound, especially when weighing or making stock solutions. This practice provides a critical safety buffer; should the outer glove become contaminated, it can be removed without exposing the skin. Inspect gloves for any signs of degradation or punctures before and during use.

  • Body Protection: A flame-resistant laboratory coat, fully fastened, is essential to protect skin and personal clothing.[8] For procedures involving larger quantities (>50 mL), a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11] If a situation necessitates work outside of a fume hood (a scenario to be avoided), a risk assessment must be performed to determine the appropriate respiratory protection (e.g., an N95 respirator for powders or a respirator with organic vapor cartridges for solutions).

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow minimizes the potential for error and exposure. The following protocol outlines the critical steps from preparation to disposal.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_post Post-Procedure prep1 Don Full PPE prep2 Verify Fume Hood Certification prep1->prep2 prep3 Assemble All Equipment prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Begin Experiment handle2 Prepare Solution handle1->handle2 handle3 Perform Reaction handle2->handle3 clean1 Quench Reaction (if needed) handle3->clean1 End Experiment clean2 Segregate Waste clean1->clean2 clean3 Decontaminate Glassware clean2->clean3 clean4 Wipe Down Work Area clean3->clean4 post1 Doff PPE Correctly clean4->post1 Exit Work Area post2 Wash Hands Thoroughly post1->post2

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-6-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-6-methoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.